molecular formula C10H10ClNO2 B1328970 4-chloro-N-cyclopropyl-2-hydroxybenzamide CAS No. 1019402-77-7

4-chloro-N-cyclopropyl-2-hydroxybenzamide

Cat. No.: B1328970
CAS No.: 1019402-77-7
M. Wt: 211.64 g/mol
InChI Key: DQIUYALTBJYXGX-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-2-hydroxybenzamide (CAS 1019402-77-7) is a chemical compound with a molecular weight of 211.64 g/mol and the molecular formula C₁₀H₁₀ClNO₂ . This benzamide derivative serves as a valuable research chemical and synthetic precursor in medicinal chemistry, particularly in the development of potential anti-inflammatory and central nervous system-acting pharmaceuticals . Its structure, featuring a 2-hydroxybenzamide scaffold and a cyclopropyl substituent, is favorable for interacting with biological targets, making it an interesting lead structure in drug design . Recent research into structurally similar compounds highlights the potential of this chemical class. Salicylamide derivatives are under investigation as potential anticancer agents that can induce apoptosis in cancer cell lines . Furthermore, compounds incorporating the N-cyclopropyl-2-hydroxybenzamide structure have been identified as potent and selective inhibitors for enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in pathological conditions including thrombosis, inflammation, diabetes, and cancer . Specifically, one study identified a closely related compound, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, as a potent inhibitor of the h-NTPDase8 isoform . This suggests that this compound is a versatile building block for synthesizing novel bioactive molecules for biochemical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclopropyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIUYALTBJYXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a molecule of significant interest in medicinal chemistry. The document details the preparation of the key precursor, 4-chloro-2-hydroxybenzoic acid, and subsequently explores the primary methodologies for the crucial amide bond formation with cyclopropylamine. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing practical insights for laboratory-scale synthesis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzamide derivatives and related scaffolds.

Introduction

This compound (CAS 1019402-77-7) is a benzamide derivative that has garnered attention within the field of medicinal chemistry. Its structural architecture, which incorporates a 2-hydroxybenzamide core and a cyclopropyl moiety, presents a favorable profile for potential interactions with various biological targets. Molecules within the salicylamide class have been investigated for a range of therapeutic applications, including their potential as anticancer agents that can induce apoptosis in cancer cell lines. Furthermore, related N-cyclopropyl-2-hydroxybenzamide structures have been identified as potent inhibitors of enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions including inflammation, thrombosis, and cancer. This positions this compound as a valuable building block and a lead structure in the design and development of novel therapeutic agents.

This guide provides a detailed examination of the synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary starting materials: 4-chloro-2-hydroxybenzoic acid and cyclopropylamine. This approach simplifies the synthesis into two main stages: the preparation of the substituted benzoic acid precursor and the subsequent amide coupling reaction.

G Target Molecule This compound Amide Bond Amide Bond Formation Target Molecule->Amide Bond Precursors 4-chloro-2-hydroxybenzoic acid + cyclopropylamine Amide Bond->Precursors Kolbe-Schmitt Kolbe-Schmitt Reaction Precursors->Kolbe-Schmitt Starting Material 4-chlorophenol Kolbe-Schmitt->Starting Material

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 4-chloro-2-hydroxybenzoic Acid

The key precursor, 4-chloro-2-hydroxybenzoic acid (also known as 4-chlorosalicylic acid), can be synthesized from the readily available starting material, 4-chlorophenol, via the Kolbe-Schmitt reaction.

The Kolbe-Schmitt Reaction: Mechanism and Rationale

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[1] The reaction proceeds by first treating the phenol with a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide ion.[2] This phenoxide then undergoes an electrophilic aromatic substitution with carbon dioxide, a weak electrophile, typically under elevated temperature and pressure.[1][2] Subsequent acidification yields the desired hydroxybenzoic acid.[1] The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the choice of counter-ion and reaction temperature.

G cluster_0 Kolbe-Schmitt Reaction 4-chlorophenol 4-chlorophenol Sodium 4-chlorophenoxide Sodium 4-chlorophenoxide 4-chlorophenol->Sodium 4-chlorophenoxide NaOH Intermediate Intermediate Sodium 4-chlorophenoxide->Intermediate CO2, Pressure, Heat Sodium 4-chloro-2-hydroxybenzoate Sodium 4-chloro-2-hydroxybenzoate Intermediate->Sodium 4-chloro-2-hydroxybenzoate Tautomerization 4-chloro-2-hydroxybenzoic acid 4-chloro-2-hydroxybenzoic acid Sodium 4-chloro-2-hydroxybenzoate->4-chloro-2-hydroxybenzoic acid Acid Workup (H+)

Caption: Mechanism of the Kolbe-Schmitt reaction for 4-chlorophenol.

Experimental Protocol: Synthesis of 4-chloro-2-hydroxybenzoic Acid

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-ChlorophenolC₆H₅ClO128.56
Sodium HydroxideNaOH40.00
Carbon DioxideCO₂44.01
Sulfuric Acid (conc.)H₂SO₄98.08
WaterH₂O18.02

Procedure:

  • In a high-pressure autoclave, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide to form sodium 4-chlorophenoxide.

  • Seal the autoclave and introduce carbon dioxide gas to a pressure of approximately 100 atm.

  • Heat the reaction mixture to around 125 °C with constant stirring. Maintain these conditions for several hours to ensure complete carboxylation.

  • After cooling the reactor to room temperature, carefully vent the excess CO₂ pressure.

  • Transfer the reaction mixture to a beaker and acidify with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of 4-chloro-2-hydroxybenzoic acid.

  • Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Amide Bond Formation: Synthesis of this compound

The final step in the synthesis is the formation of the amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine. The presence of the free hydroxyl group on the benzoic acid requires careful consideration of the coupling method to avoid side reactions. Two primary and effective methods are detailed below.

Method A: Acyl Chloride Formation followed by Amination

This classic two-step, one-pot approach involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide, and hydrogen chloride. The in situ generated acyl chloride is highly electrophilic and reacts rapidly with the nucleophilic cyclopropylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl produced during the amidation step, driving the reaction to completion.

G cluster_0 Acyl Chloride Formation and Amination Carboxylic Acid 4-chloro-2-hydroxybenzoic acid Acyl Chloride 4-chloro-2-hydroxybenzoyl chloride Carboxylic Acid->Acyl Chloride SOCl2, inert solvent Product This compound Acyl Chloride->Product Cyclopropylamine, Base Amine Cyclopropylamine Amine->Product

Caption: Synthetic pathway via the acyl chloride intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-chloro-2-hydroxybenzoic acidC₇H₅ClO₃172.57
Thionyl ChlorideSOCl₂118.97
CyclopropylamineC₃H₇N57.09
TriethylamineC₆H₁₅N101.19
Chloroform (dry)CHCl₃119.38
Sodium Bicarbonate (aq. solution)NaHCO₃84.01
Ethyl AcetateC₄H₈O₂88.11
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • To a stirred solution of 4-chloro-2-hydroxybenzoic acid in dry chloroform, add thionyl chloride (typically 1.2 equivalents) dropwise at room temperature.

  • Reflux the mixture for 2-3 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of cyclopropylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in dry chloroform.

  • Slowly add the solution from step 4 to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method B: Direct Amide Coupling using Carbodiimide Reagents

This method facilitates the direct condensation of the carboxylic acid and amine, avoiding the harsh conditions of acyl chloride formation.

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. To improve reaction rates and suppress side reactions like the formation of N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and side reactions.

G cluster_0 Carbodiimide Coupling Carboxylic Acid 4-chloro-2-hydroxybenzoic acid O-acylisourea O-acylisourea intermediate Carboxylic Acid->O-acylisourea EDC or DCC HOBt Ester Activated HOBt Ester O-acylisourea->HOBt Ester HOBt Product This compound HOBt Ester->Product Amine Cyclopropylamine Amine->Product

Caption: Carbodiimide-mediated amide coupling with HOBt additive.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-chloro-2-hydroxybenzoic acidC₇H₅ClO₃172.57
CyclopropylamineC₃H₇N57.09
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.25
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12
Dichloromethane (DCM, dry)CH₂Cl₂84.93
Hydrochloric Acid (1 M aq.)HCl36.46
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01
BrineNaCl (aq.)58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Dissolve 4-chloro-2-hydroxybenzoic acid (1.0 equivalent), cyclopropylamine (1.1 equivalents), and HOBt (1.2 equivalents) in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by spectroscopic analysis. The following are the expected spectral characteristics based on the structure of this compound.

Table of Expected Spectral Data:

TechniqueExpected Features
¹H NMR - Aromatic protons (3H) in the range of δ 6.8-7.8 ppm. - Amide proton (NH, 1H) as a broad singlet or doublet, typically δ 8.0-9.0 ppm. - Cyclopropyl methine proton (CH, 1H) as a multiplet around δ 2.8-3.0 ppm. - Cyclopropyl methylene protons (CH₂, 4H) as multiplets in the range of δ 0.5-1.0 ppm. - Phenolic hydroxyl proton (OH, 1H) as a broad singlet, chemical shift can vary.
¹³C NMR - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons (6C) in the range of δ 110-160 ppm. - Cyclopropyl methine carbon (CH) around δ 22-26 ppm. - Cyclopropyl methylene carbons (CH₂) around δ 5-10 ppm.
FT-IR (cm⁻¹) - O-H stretch (phenolic) broad band around 3200-3400 cm⁻¹. - N-H stretch (amide) around 3300 cm⁻¹. - C=O stretch (amide I) strong band around 1630-1660 cm⁻¹. - N-H bend (amide II) around 1520-1550 cm⁻¹. - C-Cl stretch around 700-800 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) at m/z ≈ 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in a ~3:1 ratio.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the preparation of 4-chloro-2-hydroxybenzoic acid followed by amide coupling with cyclopropylamine. This guide has detailed two robust methods for the crucial amide bond formation: the acyl chloride method and the carbodiimide coupling method. The choice between these methods may depend on the specific laboratory setup, scale of the reaction, and sensitivity of other functional groups in more complex analogues. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. (URL: [Link])

  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2922. (URL: [Link])

  • Kolbe–Schmitt reaction - Wikipedia. (URL: [Link])

  • Kolbe's Reaction Mechanism - BYJU'S. (URL: [Link])

  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (URL: [Link])

  • Process for preparing s-chlorosalicylic - Google P
  • cyclopropylamine - Google P
  • 4-chloro-N,Ndiphenylbenzamide - Computational, Spectral & Single Crystal Studies. (URL: [Link])

  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO2 | CID 41859-57-8 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to 4-chloro-N-cyclopropyl-2-hydroxybenzamide: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS RN: 1019402-77-7), a versatile benzamide derivative with significant potential in medicinal chemistry and drug development. This document details the molecule's structural features, including key intramolecular interactions, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, it explores the compound's promising role as a synthetic precursor for novel therapeutics, particularly in the areas of anti-inflammatory, central nervous system (CNS), and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery and development pipelines.

Introduction: The Significance of the 2-Hydroxybenzamide Scaffold

The 2-hydroxybenzamide moiety, a core component of salicylamides, is a privileged scaffold in medicinal chemistry. Its inherent ability to engage in specific hydrogen bonding patterns allows for favorable interactions with a variety of biological targets.[1] The strategic incorporation of a chlorine atom at the 4-position of the benzene ring and an N-cyclopropyl group introduces unique physicochemical properties that can enhance binding affinity, metabolic stability, and cell permeability. This compound has emerged as a valuable building block for the synthesis of bioactive molecules, with research suggesting its derivatives may exhibit anti-inflammatory, CNS-acting, and even anticancer properties.[1] Structurally similar compounds have also shown potent and selective inhibition of enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in a range of pathologies including thrombosis, inflammation, and cancer.[1] This guide serves to consolidate the current understanding of this compound and provide a practical framework for its synthesis and application in research settings.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a planar benzamide core, substituted with a hydroxyl group ortho to the amide, a chlorine atom para to the hydroxyl group, and a cyclopropyl ring attached to the amide nitrogen.

Key Structural Features

A critical feature of the 2-hydroxybenzamide scaffold is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This interaction creates a stable, quasi-six-membered ring known as an S(6) ring motif.[1] This pre-organization of the molecule into a relatively planar conformation can reduce the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity.[1]

While a crystal structure for this compound is not publicly available, analysis of the closely related compound, N-(4-chlorophenyl)-2-hydroxybenzamide, reveals a dihedral angle of 20.02° between the two aromatic rings, indicating a near-planar conformation.[2][3] It is highly probable that this compound adopts a similar conformation to facilitate this stabilizing intramolecular hydrogen bond.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

PropertyValueSource
CAS Number 1019402-77-7
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Insoluble in water (predicted)-

Synthesis and Purification

The primary and most efficient route to this compound is via the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] A common and effective method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Synthetic Workflow

The following diagram illustrates a reliable two-step synthetic workflow. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then subsequently reacted with cyclopropylamine.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chloro-2-hydroxybenzoic Acid C 4-Chloro-2-hydroxybenzoyl Chloride A->C Reflux in dry CHCl₃ B Thionyl Chloride (SOCl₂) B->C F This compound C->F Dry CHCl₃, room temp to reflux D Cyclopropylamine D->F E Triethylamine (Et₃N) E->F Application_Logic A This compound B Chemical Derivatization (e.g., substitution at the 5-position) A->B Starting Material C Library of Novel Compounds B->C Generates D High-Throughput Screening C->D Input for E Hit Identification (e.g., Anticancer, Anti-inflammatory) D->E Yields F Lead Optimization E->F Leads to G Preclinical Candidate F->G Results in

Sources

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can modulate biological processes with high specificity and efficacy. Within this context, the salicylamide scaffold has emerged as a privileged structure, giving rise to a plethora of compounds with diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a compound of increasing interest within the medicinal chemistry community. While direct and extensive research on this particular molecule is still emerging, this guide synthesizes the available information, draws logical inferences from closely related analogs, and provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and explore its therapeutic potential. We will delve into its chemical synthesis, plausible mechanisms of action, methodologies for biological evaluation, and future research trajectories.

Compound Profile: this compound

This compound is a benzamide derivative characterized by a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] Its structure, featuring a 2-hydroxybenzamide core, a chlorine atom at the 4-position of the aromatic ring, and an N-cyclopropyl substituent, is conducive to interactions with biological targets.[1] The 2-hydroxybenzamide moiety is a well-established pharmacophore found in a range of bioactive compounds, while the cyclopropyl group can enhance metabolic stability and binding affinity. The chlorine atom, through its ability to form halogen bonds, can also contribute significantly to ligand-protein binding and selectivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.64 g/mol [1]
CAS Number 1019402-77-7[1]
Canonical SMILES C1CC1NC(=O)C2=C(C=C(C=C2)Cl)OInferred from name
IUPAC Name This compound[1]

Synthesis and Characterization

The primary route for the synthesis of this compound involves the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] The presence of a hydroxyl group on the benzoic acid precursor necessitates careful selection of reaction conditions to prevent unwanted side reactions.

Experimental Protocol: Amide Coupling

This protocol is adapted from established methods for the synthesis of related benzamides.[1]

Materials:

  • 4-chloro-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclopropylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous chloroform (CHCl₃) or other inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 4-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous chloroform, add thionyl chloride (1.2 equivalents) dropwise at room temperature with constant stirring. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-3 hours to ensure the complete formation of the acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture to room temperature. In a separate flask, dissolve cyclopropylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous chloroform.

  • Slowly add the freshly prepared 4-chloro-2-hydroxybenzoyl chloride solution to the cyclopropylamine solution at 0°C (ice bath) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification A 4-chloro-2-hydroxybenzoic acid C Activation with SOCl₂ A->C in CHCl₃ B Cyclopropylamine D Amide Coupling B->D with Et₃N in CHCl₃ C->D Acyl Chloride Intermediate E Crude Product D->E Neutralization & Extraction F Purified 4-chloro-N-cyclopropyl- 2-hydroxybenzamide E->F Column Chromatography G compound 4-chloro-N-cyclopropyl- 2-hydroxybenzamide hNTPDase h-NTPDase (e.g., 2, 8) compound->hNTPDase Inhibition Adenosine Adenosine hNTPDase->Adenosine Generation ATP_ADP Extracellular ATP/ADP ATP_ADP->hNTPDase Hydrolysis P2_receptors P2 Receptors (P2X, P2Y) ATP_ADP->P2_receptors Activation A_receptors Adenosine Receptors Adenosine->A_receptors Activation downstream Downstream Signaling (e.g., inflammation, platelet aggregation) P2_receptors->downstream A_receptors->downstream therapeutic Therapeutic Effects (Anti-inflammatory, Anti-thrombotic) downstream->therapeutic

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Screening for Novel Therapeutic Agents Using 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Benzamide Scaffold

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds.[1] Its structure, featuring a 2-hydroxybenzamide core, a chlorine substituent, and a cyclopropyl group, presents a compelling starting point for drug discovery.[1] The 2-hydroxybenzamide moiety is a well-established pharmacophore found in a range of biologically active compounds, including salicylamides known for their analgesic and antirheumatic properties.[2] Research into structurally related salicylamide derivatives has revealed their potential as anticancer agents capable of inducing apoptosis in cancer cell lines.[1] Furthermore, the N-cyclopropyl-2-hydroxybenzamide scaffold has been identified in potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in various pathological conditions including thrombosis, inflammation, diabetes, and cancer.[1]

The chlorine atom on the aromatic ring is not merely a passive substituent; it can actively participate in halogen bonding with biological targets, a type of non-covalent interaction that is increasingly recognized for its significant contribution to ligand-protein binding affinity and selectivity.[1] This feature, combined with the overall structural rigidity and potential for hydrogen bonding, makes this compound an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant proteins.

This application note provides a comprehensive guide for utilizing this compound in HTS applications. We will outline a detailed protocol for a biochemical HTS assay targeting a hypothetical cancer-related kinase, a common target class in oncology drug discovery. The principles and methodologies described herein are broadly applicable and can be adapted for screening against other relevant biological targets.

Principle of the High-Throughput Screening Assay

The primary objective of a high-throughput screening campaign is to rapidly and efficiently test a large number of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target in a desired manner.[3] This is typically achieved through the use of automated liquid handling systems, sensitive detection instruments, and robust assay formats.[3][4]

The proposed HTS protocol is a biochemical assay designed to identify inhibitors of a putative cancer-associated protein kinase. The assay will be conducted in a miniaturized format (e.g., 384- or 1536-well plates) to conserve reagents and compound stocks.[3][4] this compound will be used as a positive control or a reference compound to validate the assay performance and to compare the potency of newly identified hits.

The general workflow for the HTS campaign is as follows:

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary High-Throughput Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development in 96-well format Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Z_Factor Z'-factor Determination (>0.5) Miniaturization->Z_Factor Compound_Plating Compound Library Plating Z_Factor->Compound_Plating Proceed to HTS Reagent_Addition Reagent Addition (Enzyme, Substrate, ATP) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Hit_Picking Hit Identification & Cherry-Picking Detection->Hit_Picking Data Analysis Dose_Response Dose-Response (IC50) Hit_Picking->Dose_Response Counter_Screen Counter-Screens (False Positives) Dose_Response->Counter_Screen SAR Preliminary SAR Counter_Screen->SAR HTS_Protocol cluster_protocol HTS Protocol Steps Step1 1. Compound Plating (50 nL) Step2 2. Add 2.5 µL Enzyme/Substrate Mix Step1->Step2 Step3 3. Add 2.5 µL ATP Solution Step2->Step3 Step4 4. Incubate (1 hr, RT) Step3->Step4 Step5 5. Add 5 µL Detection Reagent 1 Step4->Step5 Step6 6. Incubate (40 min, RT) Step5->Step6 Step7 7. Add 10 µL Detection Reagent 2 Step6->Step7 Step8 8. Incubate (30 min, RT) Step7->Step8 Step9 9. Read Luminescence Step8->Step9

Figure 2: Step-by-step HTS protocol for a kinase assay.

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from the plate reader should be normalized to the plate controls. The percent inhibition can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Signalcompound - Meanpositive) / (Meannegative - Meanpositive))

  • Hit Selection: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation: "Hits" from the primary screen must be re-tested to confirm their activity. This involves re-sourcing the compound and testing it in the primary assay.

  • Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound.

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.7
148.9
0.325.3
0.110.1
0.032.5
Counter-Screens and Secondary Assays

It is essential to perform counter-screens to eliminate false-positive hits. Common causes of false positives include compound auto-fluorescence/luminescence, assay interference, and non-specific inhibition.

  • Assay Interference Screen: Run the assay in the absence of the enzyme to identify compounds that directly interfere with the detection reagents.

  • Orthogonal Assays: Confirm the activity of hits in a different assay format that measures a different aspect of the target's activity (e.g., a biophysical binding assay).

Expected Results and Interpretation

A successful HTS campaign will identify a set of confirmed hits with dose-dependent activity against the target of interest. The use of this compound as a reference compound will provide a benchmark for the potency and potential of the newly identified hits. The preliminary structure-activity relationship (SAR) analysis of the hit compounds can provide valuable insights for the subsequent hit-to-lead optimization phase of drug discovery.

Conclusion

This compound represents a valuable chemical scaffold for the discovery of novel therapeutic agents. Its favorable structural and chemical properties make it an excellent candidate for inclusion in HTS campaigns. The detailed protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their HTS efforts to identify novel modulators of disease-relevant targets. The successful implementation of these methodologies will undoubtedly accelerate the discovery of new medicines.

References

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. [Link]

  • ResearchGate. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link]

  • ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]

  • PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Retrieved from [Link]

  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

  • American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, (S)-. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Salicylamide. Retrieved from [Link]

  • MDPI. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters via EDA complexes. Retrieved from [Link]articlelanding/2023/ob/d3ob00947a)

Sources

Introduction: The Significance of 4-chloro-N-cyclopropyl-2-hydroxybenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

This compound is a benzamide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its structural motifs, including the 2-hydroxybenzamide scaffold and the cyclopropyl group, are known to interact favorably with various biological targets.[1] This makes it a compound of interest for developing pharmaceuticals with potential anti-inflammatory and central nervous system activities.[1] Given its role as a synthetic precursor, the development of robust and reliable analytical methods is paramount to ensure its identity, purity, and quality throughout the drug development lifecycle. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound in bulk materials and formulated products. Its non-volatile and moderately polar nature makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Causality Behind Method Development:

The selection of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic character, which provides effective retention for the aromatic and aliphatic components of the target molecule. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (water) allows for the fine-tuning of the retention time. The addition of a small amount of acid, such as formic or trifluoroacetic acid, is crucial for two reasons: it protonates the phenolic hydroxyl group, reducing peak tailing, and it improves the overall peak shape and reproducibility. The UV detection wavelength is selected based on the chromophores present in the molecule, primarily the substituted benzene ring, to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working_Std Create Working Standards (Serial Dilution) Standard->Working_Std Filter Filter all solutions (0.45 µm syringe filter) Working_Std->Filter Sample Prepare Sample Solution (e.g., 1 mg/mL in Methanol) Sample->Filter Injector Autosampler (e.g., 10 µL injection) Filter->Injector Inject Mobile_Phase Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) Pump Isocratic Pump (e.g., 1.0 mL/min) Mobile_Phase->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV-Vis Detector (e.g., 230 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Signal Calibration Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantify Quantify Sample & Assess Purity Chromatogram->Quantify

Caption: HPLC workflow for purity and quantification.

Detailed Protocol for HPLC-UV Analysis

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample, dissolve, and dilute to 10 mL in a volumetric flask using methanol. Further dilute with the mobile phase to fall within the calibration range if necessary.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

4. System Suitability:

  • Inject the 25 µg/mL standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Data Analysis:

  • Inject the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

  • Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation and Impurity Identification: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic technique like GC or LC, it becomes a powerful method for identifying and characterizing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification: GC-MS is highly sensitive and provides detailed structural information through fragmentation patterns. However, the presence of a hydroxyl (-OH) and an amide (-NH) group makes the target compound polar and susceptible to thermal degradation at high temperatures. Therefore, derivatization is often employed to increase volatility and thermal stability by capping these active hydrogens.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample (e.g., in Pyridine) Derivatize Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) Sample->Derivatize Heat Heat Reaction (e.g., 70°C for 30 min) Derivatize->Heat Injector GC Injector (Split/Splitless) Heat->Injector Inject Column GC Column (e.g., DB-5ms) Injector->Column Oven Temperature Programmed Oven MS_Source MS Ion Source (Electron Ionization, 70 eV) Column->MS_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS TIC Acquire Total Ion Chromatogram (TIC) Detector_MS->TIC Signal Mass_Spectrum Extract Mass Spectrum for each peak TIC->Mass_Spectrum Library_Search Compare with Spectral Libraries (e.g., NIST) Mass_Spectrum->Library_Search Interpretation Interpret Fragmentation Pattern Mass_Spectrum->Interpretation

Caption: GC-MS workflow including derivatization.

General Protocol for GC-MS Analysis

1. Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

2. Derivatization (Recommended):

  • To a vial containing ~1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes. This will silylate the hydroxyl and amide protons, creating a more volatile derivative.

3. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization)
Mass Scan Range 40 - 450 amu

4. Data Analysis:

  • The mass spectrum of the underivatized compound should show a molecular ion (M⁺) peak at m/z 211 and an M+2 peak at m/z 213 with an approximate 3:1 ratio, characteristic of a single chlorine atom.

  • Key fragmentation patterns would involve the loss of the cyclopropyl group and cleavage of the amide bond.

  • The derivatized compound will have a higher molecular weight corresponding to the addition of silyl groups.

  • Compare the obtained spectra with standard libraries (e.g., NIST/Wiley) and interpret the fragmentation to confirm the structure.

Definitive Structural Characterization: Spectroscopic Methods

Spectroscopic techniques provide unambiguous evidence of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete characterization.[2]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Amide Proton (-NH): A broad singlet typically downfield, around δ 8-9 ppm.

    • Phenolic Proton (-OH): A broad singlet, which can be exchangeable with D₂O, often appearing far downfield (δ > 10 ppm) due to intramolecular hydrogen bonding with the amide carbonyl.

    • Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 0.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-160 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ for the amide N-H.

  • C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ for the amide carbonyl.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Physicochemical Properties: Thermal Analysis

Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and assess the thermal stability of the compound. A sharp endothermic peak corresponds to the melting point, providing a measure of purity.[3] Exothermic events at higher temperatures would indicate decomposition.[3]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC is the primary technique for purity assessment and quantification due to its precision and robustness. GC-MS, especially with derivatization, offers high sensitivity for impurity identification. Finally, spectroscopic methods like NMR and IR provide definitive structural confirmation. Together, these methods form a comprehensive analytical package that ensures the quality and integrity of this important chemical intermediate, supporting its successful application in research and drug development.

References

  • N-(4-Chlorophenyl)-2-hydroxybenzamide . National Center for Biotechnology Information (NCBI), PubMed Central. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] . American Chemical Society Publications. Available at: [Link]

  • Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime . ResearchGate. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . ResearchGate. Available at: [Link]

Sources

4-chloro-N-cyclopropyl-2-hydroxybenzamide NMR spectroscopy data

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of 4-chloro-N-cyclopropyl-2-hydroxybenzamide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note offers a detailed guide to the structural characterization of this compound, a benzamide derivative of interest in medicinal chemistry and drug development.[1] We present comprehensive, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H and ¹³C) NMR spectra. Furthermore, this guide explains the rationale behind experimental choices and provides a detailed interpretation of the expected spectral data, establishing a self-validating framework for unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound (CAS 1019402-77-7) is a synthetic organic compound featuring a substituted salicylamide core.[1] The benzamide moiety is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[2] Molecules within this class are investigated for a range of therapeutic applications, including anti-inflammatory and central nervous system activity.[1]

The synthesis of this target molecule is typically achieved through an amide coupling reaction between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] Given the potential for side reactions and isomeric impurities, rigorous structural verification is paramount. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to confirm the precise connectivity and chemical environment of every atom in the molecule.[3]

Molecular Structure and Atom Numbering

A thorough understanding of the NMR data begins with a clear representation of the molecular structure. The diagram below illustrates the atomic framework of this compound with a systematic numbering scheme used for the assignment of NMR signals throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The reliability of NMR data is built upon meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible spectra. The combination of one- and two-dimensional experiments creates a self-validating system where structural assignments are cross-verified.

Protocol 1: Sample Preparation

The choice of solvent is critical for benzamide derivatives. While deuterated chloroform (CDCl₃) is a common choice for many organic molecules, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this class of compounds.[4][5] DMSO-d₆ is a highly polar solvent that capably dissolves the sample and, crucially, slows the chemical exchange of the acidic -OH and -NH protons, allowing them to be observed as distinct, often broad, signals.[6]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃).

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm). If not present, one drop may be carefully added.

Protocol 2: ¹H NMR Data Acquisition

The ¹H NMR spectrum is the cornerstone of structural analysis, providing information on the number, environment, and connectivity of protons.[3]

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30 (A standard 30° pulse experiment)[7]

  • Number of Scans (NS): 16 (Sufficient for good signal-to-noise on a 5-10 mg sample)

  • Relaxation Delay (D1): 2.0 seconds (Allows for adequate relaxation of most protons)

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 16 ppm (Covers the full range of expected proton chemical shifts)

Protocol 3: ¹³C{¹H} NMR Data Acquisition

The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule. The experiment is proton-decoupled to simplify the spectrum to a series of singlets.[8]

Instrument Parameters (101 MHz Spectrometer):

  • Pulse Program: zgpg30 (A standard 30° pulse experiment with power-gated decoupling)[7]

  • Number of Scans (NS): 1024 or higher (Required due to the low natural abundance of the ¹³C isotope)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.5 seconds

  • Spectral Width (SW): 240 ppm (Covers the full range of expected carbon chemical shifts)

Caption: Standard workflow for NMR-based structural elucidation.

Data Analysis and Interpretation

The following tables summarize the expected NMR data for this compound based on established principles of chemical shifts and coupling constants for similar structures.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Atom #LabelExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
--OH~11.0 - 12.0br s-1HPhenolic proton, strong H-bonding with solvent and carbonyl oxygen.
--NH~8.5 - 9.5d~4.01HAmide proton coupled to the cyclopropyl methine (H8).
6H6~7.8 - 8.0d~2.51HOrtho to the electron-withdrawing amide group, meta to chlorine.
5H5~7.3 - 7.5ddJ = ~8.5, ~2.51HMeta to the amide and hydroxyl groups, ortho to chlorine.
3H3~7.0 - 7.2d~8.51HOrtho to the electron-donating hydroxyl group, meta to the amide.
8H8~2.8 - 3.0m-1HCyclopropyl methine proton, deshielded by the adjacent nitrogen atom.
9, 10H9, H10~0.6 - 0.9m-4HDiastereotopic cyclopropyl methylene protons in the highly shielded region.
Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Atom #LabelExpected δ (ppm)Rationale
7C=O~168 - 172Carbonyl carbon of the amide group.[1]
2C2-OH~155 - 160Aromatic carbon bearing the electron-donating hydroxyl group.
4C4-Cl~135 - 140Aromatic carbon bearing the chloro substituent.
6C6~130 - 135Aromatic CH carbon ortho to the amide group.
1C1~118 - 125Quaternary aromatic carbon adjacent to the amide and hydroxyl groups.
5C5~117 - 122Aromatic CH carbon ortho to the chloro group.
3C3~115 - 120Aromatic CH carbon ortho to the hydroxyl group.
8C8~22 - 26Cyclopropyl methine carbon (CH).
9, 10C9, C10~5 - 10Equivalent cyclopropyl methylene carbons (CH₂).

The Power of a Correlated, Self-Validating System

While 1D NMR provides the primary data, a truly trustworthy and robust structural proof comes from two-dimensional (2D) correlation experiments. These techniques validate the assignments made from 1D spectra by revealing through-bond and through-space atomic relationships.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, a COSY spectrum would definitively link H5 to both H3 and H6, confirming the substitution pattern on the aromatic ring. It would also show a correlation between the amide proton (-NH) and the cyclopropyl methine proton (H8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the aromatic proton signal at ~7.8 ppm (H6) would show a correlation to the carbon signal at ~130 ppm (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for piecing together the molecular skeleton. For instance, the amide proton (-NH) would show a correlation to the carbonyl carbon (C7) and the cyclopropyl carbons (C9/C10), confirming the amide linkage.

G H_NMR ¹H NMR Aromatic Protons Cyclopropyl Protons Amide NH Hydroxyl OH COSY { COSY | Shows ¹H-¹H Coupling} H_NMR:p_arom->COSY H5↔H6, H5↔H3 H_NMR:p_nh->COSY NH↔H8 H_NMR:p_cp->COSY H8↔H9/H10 HSQC { HSQC | Shows ¹H-¹³C Direct (1-bond) Correlation} H_NMR:p_arom->HSQC H_NMR:p_cp->HSQC HMBC { HMBC | Shows ¹H-¹³C Long-Range (2-3 bond) Correlation} H_NMR:p_nh->HMBC NH→C7, NH→C8 H_NMR:p_arom->HMBC H6→C7, H6→C4 C_NMR ¹³C NMR C=O Aromatic Carbons Cyclopropyl Carbons C_NMR:c_arom->HSQC C_NMR:c_cp->HSQC C_NMR:c_co->HMBC C_NMR:c_cp->HMBC C_NMR:c_co->HMBC C_NMR:c_arom->HMBC

Caption: Interconnectivity of NMR experiments for a self-validating structural analysis.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a systematic application of NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition in a suitable solvent like DMSO-d₆, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The interpretation of chemical shifts and coupling patterns, further validated by 2D correlation experiments, provides a robust and definitive characterization of the molecule. This comprehensive approach is essential for ensuring the quality and purity of compounds advancing through the drug discovery and development pipeline.

References

  • Raza, A. et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. Available at: [Link]

  • Levin, K. L. et al. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] Skeletal Editing. Journal of the American Chemical Society. Available at: [Link]

  • Pawar, S. S. et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. Available at: [Link]

  • Shukla, A. et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-525. Available at: [Link]

  • Black, P. J., & Heffernan, M. L. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. Available at: [Link]

  • University of Bath (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Available at: [Link]

  • ChemComplete (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

  • Google Patents (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • Washton, N. M. et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. Available at: [Link]

  • Oregon State University (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • Abraham, R. J. & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-25. Available at: [Link]

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  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

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Application Notes and Protocols for 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a chemical probe for cellular and biochemical investigations. While this molecule is a versatile synthetic precursor in medicinal chemistry with potential applications in developing anti-inflammatory and central nervous system-acting pharmaceuticals, its utility as a chemical probe for target identification and validation is an emerging area of interest[1]. The structural motif of 2-hydroxybenzamide is present in a variety of bioactive compounds, including those with anticancer properties that can induce apoptosis[1]. This guide will detail protocols for employing this probe in robust target engagement and downstream signaling studies, with a focus on validating its interaction with hypothetical protein targets within a cellular context. The methodologies described herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and reproducibility.

Introduction: Understanding the Chemical Probe

This compound is a small molecule characterized by a 2-hydroxybenzamide scaffold, a cyclopropyl substituent, and a chlorine atom[1]. This combination of features provides a foundation for its potential as a chemical probe. The 2-hydroxybenzamide core is a known pharmacophore found in compounds with diverse biological activities, including analgesic and antirheumatic properties[2]. The cyclopropyl group can enhance metabolic stability and binding affinity, while the chlorine atom can participate in halogen bonding, a significant interaction in protein-ligand binding[1].

Hypothetical Target and Mechanism of Action: For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of a specific protein kinase, "Kinase X," which is implicated in an inflammatory signaling pathway. This is a plausible hypothesis given that structurally related compounds have been shown to inhibit enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases)[1]. The probe is presumed to bind to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates.

Key Characteristics of an Ideal Chemical Probe: A high-quality chemical probe should exhibit the following characteristics[3][4]:

  • Potency: In vitro IC50 < 100 nM.[4][5]

  • Selectivity: >30-fold selectivity against other related targets.[4][5]

  • Cellular Activity: Demonstrated on-target activity in a cellular context.

  • Known Mechanism of Action: A clear understanding of how it interacts with its target.[3]

The protocols outlined below are designed to stringently assess these characteristics for this compound.

Essential Preliminary Steps: Probe Characterization and Handling

Prior to initiating any cellular experiments, it is crucial to properly handle and characterize the chemical probe.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.64 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM)
Purity >98% (as determined by HPLC)

Protocol 2.1: Preparation of Stock Solutions

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Accurately weigh a precise amount of the compound. b. Dissolve in anhydrous DMSO to create a 10 mM stock solution. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light.

Target Engagement Assays: Confirming Interaction with the Target Protein

Target engagement assays are critical for demonstrating that a chemical probe physically interacts with its intended target in a cellular environment[6][7]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a protein against thermal denaturation[8][9][10].

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol will determine if this compound binds to and stabilizes our hypothetical "Kinase X" in intact cells.

  • Cell Culture and Treatment: a. Culture cells known to express "Kinase X" to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C[11].

  • Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature[11]. d. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer[11].

  • Analysis: a. Separate the soluble and precipitated protein fractions by centrifugation. b. Analyze the soluble fraction by Western blotting using an antibody specific for "Kinase X". c. Quantify the band intensities to determine the amount of soluble "Kinase X" at each temperature.

  • Data Interpretation: A positive target engagement will result in a shift of the melting curve to higher temperatures in the presence of the chemical probe.

Visualization 3.1: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Interpretation cell_culture Culture Cells treatment Treat with Probe/Vehicle cell_culture->treatment harvest Harvest Cells treatment->harvest heat Heat to Various Temps harvest->heat lysis Lyse Cells heat->lysis centrifuge Separate Soluble/Insoluble lysis->centrifuge western_blot Western Blot for Target centrifuge->western_blot quantify Quantify Bands western_blot->quantify plot Plot Melting Curve quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical Assays: Quantifying Inhibitory Potency

Once target engagement is confirmed, it is essential to quantify the inhibitory potency of the chemical probe through biochemical assays. For our hypothetical "Kinase X," a radiometric kinase assay is the gold standard[12].

Protocol 4.1: Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by "Kinase X."

  • Reaction Setup: a. In a microplate, combine a purified, active form of "Kinase X," its specific substrate peptide, and a buffer containing cofactors. b. Add serial dilutions of this compound or a DMSO control. c. Initiate the kinase reaction by adding [γ-³²P]ATP[12].

  • Incubation and Termination: a. Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range. b. Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Detection: a. Spot the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate. b. Wash the filter paper to remove unincorporated [γ-³²P]ATP[12]. c. Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the probe. b. Plot the inhibition data against the log of the probe concentration and fit to a dose-response curve to determine the IC50 value.

Table 2: Expected Results from Biochemical and Cellular Assays

AssayParameterExpected Value
Radiometric Kinase AssayIC50< 100 nM
CETSAThermal Shift (ΔTm)> 2°C at 10 µM
Cellular Phosphorylation AssayEC50< 1 µM

Cellular Assays: Assessing On-Target Effects in a Biological Context

After confirming direct binding and biochemical inhibition, the next step is to demonstrate that the chemical probe modulates the activity of its target in a cellular system.

Protocol 5.1: Western Blot for Downstream Substrate Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of "Kinase X" in cells.

  • Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Starve the cells of serum for several hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours. d. Stimulate the cells with an appropriate agonist to activate the "Kinase X" pathway.

  • Cell Lysis and Protein Quantification: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. d. Strip and re-probe the membrane with an antibody for the total amount of the substrate to ensure equal loading.

  • Data Analysis: a. Quantify the band intensities for the phosphorylated and total substrate. b. Normalize the phosphorylated signal to the total protein signal. c. Plot the normalized phosphorylation against the probe concentration to determine the cellular EC50.

Visualization 5.1: Signaling Pathway Inhibition

Signaling_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Inflammation) pSubstrate->Response Probe 4-chloro-N-cyclopropyl- 2-hydroxybenzamide Probe->KinaseX inhibits

Caption: Inhibition of the hypothetical "Kinase X" signaling pathway.

Off-Target and Selectivity Profiling

A critical aspect of chemical probe validation is to assess its selectivity. A common and powerful method for this is the kinobeads competition binding assay, which can profile the interaction of a compound with hundreds of endogenous kinases simultaneously[13][14][15].

Protocol 6.1: Kinobeads Competition Binding Assay

  • Lysate Preparation: a. Prepare a lysate from cells or a mixture of cell lines to ensure broad kinase representation[13].

  • Competition Binding: a. Incubate the lysate with different concentrations of this compound. b. Add "kinobeads," which are sepharose beads derivatized with broad-spectrum kinase inhibitors[13][14]. c. During incubation, the chemical probe will compete with the kinobeads for binding to kinases in the lysate.

  • Affinity Enrichment and Digestion: a. Wash the beads to remove unbound proteins. b. Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry Analysis: a. Analyze the peptide mixture by label-free quantitative mass spectrometry.

  • Data Analysis: a. Identify and quantify the proteins that were pulled down by the kinobeads. b. Determine the dose-dependent displacement of each kinase by the chemical probe to generate a selectivity profile.

Concluding Remarks and Best Practices

The successful application of this compound as a chemical probe hinges on rigorous validation through a combination of biochemical, cellular, and proteomic approaches. It is imperative to always include appropriate controls, such as a structurally similar but inactive analog, to ensure that the observed biological effects are due to the on-target activity of the probe[3][16]. Researchers should be mindful of potential off-target effects, especially at higher concentrations, and interpret their data within the context of the probe's selectivity profile. By following the detailed protocols and principles outlined in this guide, scientists can confidently employ this and other novel chemical probes to elucidate complex biological processes and accelerate drug discovery efforts.

References

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Application Notes & Protocols: Evaluating 4-chloro-N-cyclopropyl-2-hydroxybenzamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities. This document provides a comprehensive technical guide for researchers on the evaluation of 4-chloro-N-cyclopropyl-2-hydroxybenzamide , a synthetic benzamide derivative, as a potential antibacterial agent. We present detailed, field-proven protocols for its chemical synthesis and characterization, a complete workflow for assessing its antibacterial efficacy—including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and time-kill kinetics—and a proposed framework for investigating its mechanism of action, focusing on the inhibition of the bacterial cell division protein FtsZ. Furthermore, we outline a standard suite of in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to build a robust preclinical profile of the compound. This guide is designed to provide both the procedural steps and the scientific rationale necessary for a thorough investigation.

Introduction: The Scientific Rationale

This compound is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a salicylamide core, is noteworthy; salicylamide derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[1] The core hypothesis for investigating this molecule in an antibacterial context is based on two key insights:

  • Structural Analogy to Known Antibacterials: Structurally related N-substituted benzamides have demonstrated antibacterial properties.[2][3] Specifically, chloro-substituted salicylanilide derivatives have shown potent activity against Gram-positive bacteria.[4] This suggests that the 4-chloro-2-hydroxybenzamide scaffold is a viable starting point for antibacterial drug discovery.

  • Potential Mechanism of Action (MoA): Many benzamide derivatives exert their antibacterial effect by targeting the essential and highly conserved bacterial cell division protein, FtsZ.[5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a cornerstone of the bacterial cytoskeleton, making it an attractive target for novel antibiotics with a low potential for host toxicity.[6][7]

This document serves as a practical guide to systematically validate the antibacterial potential of this compound, from initial synthesis to a foundational preclinical profile.

Synthesis and Characterization

The primary route for synthesizing this compound is via a standard amidation reaction. This involves activating the carboxylic acid of 4-chloro-2-hydroxybenzoic acid and subsequently reacting it with cyclopropylamine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation A 4-chloro-2-hydroxybenzoic acid C 4-chloro-2-hydroxybenzoyl chloride (Acyl Chloride Intermediate) A->C Inert Solvent (e.g., Chloroform) B Thionyl Chloride (SOCl₂) B->C F This compound (Final Product) C->F D Cyclopropylamine D->F E Base (e.g., Triethylamine) E->F

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Causality: This protocol utilizes thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by the amine group of cyclopropylamine to form the stable amide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloro-2-hydroxybenzoic acid (1 eq) in dry chloroform.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with vigorous stirring.[5]

  • Reflux the reaction mixture for 3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Amidation: After cooling the mixture to room temperature, slowly add a solution of cyclopropylamine (1 eq) and triethylamine (1.5 eq) in dry chloroform.[5]

  • Allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the organic layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid using column chromatography on silica gel to obtain the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine the melting point.

Evaluation of Antibacterial Activity

A systematic, multi-step approach is required to define the antibacterial profile of the compound. The following workflow, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, ensures robust and reproducible data.[8]

Antibacterial Screening Workflow

G A Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) B MIC Determination (Broth Microdilution Assay) A->B Test against bacterial panel (e.g., S. aureus, E. coli) C MBC Determination B->C Subculture from non-turbid wells D Time-Kill Kinetic Assay B->D Test at 1x, 2x, 4x MIC E Data Analysis & Interpretation (Bacteriostatic vs. Bactericidal) C->E D->E

Caption: Workflow for assessing antibacterial efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][8] This is a foundational test for assessing antibacterial potency.

  • Preparation:

    • Prepare a 2x concentrated stock solution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).[1]

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the 2x compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Causality: The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[4][9]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction from the initial inoculum count) on the agar plate.[4]

Protocol: Time-Kill Kinetic Assay

Causality: This dynamic assay provides insight into the rate of antibacterial activity over time, confirming bactericidal or bacteriostatic effects more definitively than an endpoint MBC.[10][11]

  • Preparation: Prepare flasks containing MHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the viable CFU/mL count at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Investigating the Mechanism of Action (MoA)

Based on literature for related benzamide compounds, a plausible molecular target for this compound is the bacterial cell division protein FtsZ.[5][12] Inhibition of FtsZ disrupts the formation of the Z-ring, a structure critical for bacterial cytokinesis, leading to filamentation and eventual cell death.[6]

Proposed MoA Pathway and Experimental Validation

G cluster_0 Cellular Level cluster_1 Experimental Validation A Compound enters bacterial cell B Compound binds to FtsZ protein A->B C Inhibition of FtsZ polymerization B->C D Z-ring formation is disrupted C->D E Cell division is blocked D->E F Cell filamentation & Lysis E->F G In Vitro FtsZ Polymerization Assay G->C Validates H GTPase Activity Assay H->C Validates I Microscopy of treated bacteria I->F Observes

Caption: Proposed MoA and validation strategy.

Protocol: In Vitro FtsZ Polymerization Assay (Light Scattering)

Causality: FtsZ monomers polymerize into protofilaments in the presence of GTP. This polymerization can be monitored by measuring the increase in light scattering at a 90° angle. An inhibitor will prevent this increase.[13][14]

  • Reagents: Purified FtsZ protein, polymerization buffer (e.g., MES buffer with MgCl₂ and KCl), GTP solution, and the test compound dissolved in DMSO.

  • Assay Setup: In a quartz cuvette, mix the FtsZ protein and polymerization buffer. Add the test compound at various concentrations (or DMSO for control).

  • Initiation and Measurement: Place the cuvette in a fluorometer set to measure scattering (e.g., excitation and emission at 350 nm). Initiate polymerization by adding GTP.

  • Data Acquisition: Record the light scattering signal over time (e.g., for 10-15 minutes).

  • Analysis: Compare the rate and extent of polymerization in the presence of the compound to the DMSO control. A reduction in the light scattering signal indicates inhibition of polymerization.

In Vitro ADMET Profiling

An early assessment of a compound's drug-like properties is critical. The following assays provide a baseline ADMET profile.

Data Presentation: Sample ADMET Profile
AssayParameter MeasuredResult (Hypothetical)Interpretation
Solubility Thermodynamic Solubility75 µg/mL at pH 7.4Moderately soluble; may require formulation.
Permeability Caco-2 Papp (A→B)15 x 10⁻⁶ cm/sHigh permeability; good potential for oral absorption.
Metabolism Liver Microsome Stabilityt½ = 45 minModerate metabolic stability.
Toxicity Cytotoxicity (HepG2)IC₅₀ > 100 µMLow potential for cytotoxicity.
Protocol: Caco-2 Permeability Assay

Causality: The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium. This assay measures a compound's rate of transport across this monolayer, predicting its potential for oral absorption.[15][16][17]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in a trans-well plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay:

    • Wash the monolayers with a transport buffer (e.g., HBSS).

    • Add the test compound to the apical (A) side (donor compartment).

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (receiver compartment).

  • Quantification: Analyze the concentration of the compound in the receiver compartment using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.

Protocol: Metabolic Stability Assay

Causality: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay measures the rate at which a compound is metabolized, predicting its hepatic clearance.[18][19][20]

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[19]

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.[18]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining compound versus time.

Protocol: Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. It is used to assess the general cytotoxicity of a compound against a human cell line, such as the liver-derived HepG2 line.[21][22]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours.[21]

  • Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader (e.g., at 570 nm).

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

The protocols and workflows detailed in this document provide a rigorous and comprehensive framework for the initial evaluation of this compound as a potential antibacterial drug candidate. By systematically assessing its synthesis, antibacterial efficacy, mechanism of action, and fundamental ADMET properties, researchers can generate a robust data package to support further preclinical development. The proposed focus on FtsZ inhibition offers a scientifically grounded path for MoA studies, aligning with current trends in antibacterial research. Successful execution of these protocols will enable a clear " go/no-go " decision for this promising compound.

References

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Application Notes & Protocols: Investigating the Anti-Inflammatory Properties of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the anti-inflammatory potential of 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a novel benzamide derivative. Drawing from established methodologies in inflammation research, we present a series of detailed protocols for in vitro and in vivo evaluation. These protocols are designed to be self-validating, offering insights into the compound's mechanism of action by focusing on key inflammatory signaling pathways, such as NF-κB and MAPK, and the quantification of downstream inflammatory mediators. This document serves as a practical resource for researchers seeking to systematically evaluate the therapeutic promise of this and similar chemical entities.

Introduction: The Rationale for Investigating this compound

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[1][3] Consequently, the NF-κB signaling pathway and associated pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade are prime targets for novel anti-inflammatory therapeutics.[4][5]

The molecular structure of this compound, featuring a 2-hydroxybenzamide scaffold, suggests a potential for anti-inflammatory activity.[6] Salicylamides, a related class of compounds, are known for their analgesic and anti-inflammatory properties.[7] Furthermore, research on other N-substituted benzamides has demonstrated their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, through the inhibition of NF-κB.[8] The presence of a chlorine atom and a cyclopropyl group on the this compound molecule may enhance its interaction with biological targets, making it a compelling candidate for investigation in anti-inflammatory drug discovery.[6]

This guide outlines a strategic and detailed approach to assess the anti-inflammatory efficacy and elucidate the mechanism of action of this compound.

In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of an uncharacterized compound's anti-inflammatory potential is best conducted using in vitro models. These systems offer a controlled environment to study cellular and molecular responses to the compound.[9][10] A widely used and well-characterized model involves the use of macrophages, key cells in the innate immune response, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[11][12]

Cell Viability and Cytotoxicity Assay

Rationale: Before assessing the anti-inflammatory effects of this compound, it is crucial to determine the concentration range that is non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is due to the compound's specific activity and not a result of cell death. The CCK8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[13]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Treatment GroupConcentration (µM)Absorbance (450 nm)% Viability
Vehicle Control0 (0.1% DMSO)(Example Value)100%
Compound X0.1(Example Value)(Calculated)
Compound X1(Example Value)(Calculated)
Compound X10(Example Value)(Calculated)
Compound X25(Example Value)(Calculated)
Compound X50(Example Value)(Calculated)
Compound X100(Example Value)(Calculated)
Positive Control(e.g., 10)(Example Value)(Calculated)

Table 1: Example Data Layout for Cell Viability Assay.

Quantification of Pro-Inflammatory Cytokines

Rationale: A key indicator of inflammation is the production of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with this compound can directly assess its anti-inflammatory effect. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for cytokine quantification.[14][15]

Protocol:

  • Cell Seeding and Treatment: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/mL. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours).[11] Include a negative control (no LPS), a vehicle control (LPS + DMSO), and a positive control (LPS + a known anti-inflammatory drug, e.g., dexamethasone).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocol.[16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

    • Measuring the absorbance at 450 nm.[16]

  • Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)0(Baseline)(Baseline)(Baseline)
Vehicle (LPS)0(Maximal)(Maximal)(Maximal)
Compound X(Conc. 1)(Measured)(Measured)(Measured)
Compound X(Conc. 2)(Measured)(Measured)(Measured)
Compound X(Conc. 3)(Measured)(Measured)(Measured)
Positive Control(e.g., Dexamethasone)(Inhibited)(Inhibited)(Inhibited)

Table 2: Example Data Layout for Cytokine Quantification.

Mechanistic Insights: Investigating Key Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways known to regulate inflammation.

Analysis of NF-κB and MAPK Pathway Activation

Rationale: The NF-κB and MAPK signaling pathways are central to the inflammatory response triggered by LPS.[1][4][5] The activation of these pathways involves the phosphorylation of key proteins. Western blotting can be used to detect the levels of these phosphorylated proteins, providing a direct measure of pathway activation.[18][19]

Workflow for Mechanistic Studies:

G cluster_0 Cellular Model cluster_1 Experimental Treatment cluster_2 Biochemical Analysis cluster_3 Target Pathways macrophages RAW 264.7 or THP-1 Macrophages pretreatment Pre-treatment with This compound macrophages->pretreatment lps LPS Stimulation pretreatment->lps lysis Cell Lysis & Protein Extraction lps->lysis western_blot Western Blot Analysis lysis->western_blot nfkb NF-κB Pathway (p-p65, p-IκBα) western_blot->nfkb mapk MAPK Pathway (p-p38, p-ERK, p-JNK) western_blot->mapk

Caption: Workflow for investigating the effect of the compound on inflammatory signaling pathways.

Western Blot Protocol:

  • Cell Treatment and Lysis: Treat macrophages as described in the cytokine quantification protocol. After the desired stimulation time (e.g., 15, 30, 60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18][20]

  • Gel Electrophoresis: Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram:

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Compound 4-chloro-N-cyclopropyl- 2-hydroxybenzamide Compound->p38 Inhibits? Compound->ERK Inhibits? Compound->JNK Inhibits? Compound->IKK Inhibits? Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Induces Transcription ERK->Cytokines Induces Transcription JNK->Cytokines Induces Transcription IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Releases p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocates p65_p50_nuc->Cytokines Induces Transcription

Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways.

In Vivo Confirmation of Anti-Inflammatory Efficacy

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are essential to evaluate the efficacy of a compound in a whole organism.[9][21] The carrageenan-induced paw edema model in rodents is a classic and well-established model of acute inflammation.[22][23]

Carrageenan-Induced Paw Edema Model

Rationale: This model allows for the assessment of a compound's ability to reduce acute inflammation, which is characterized by edema, a hallmark of the inflammatory response.[23] The volume of the paw is measured over time after the injection of carrageenan, an inflammatory agent.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).

    • Group 2: Carrageenan control (receives vehicle).

    • Group 3-5: this compound at different doses (e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally).

    • Group 6: Positive control (e.g., indomethacin or diclofenac).

  • Compound Administration: Administer the respective treatments to the animals 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal (except the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.

Time (hours)Carrageenan Control (Paw Volume Increase in mL)Compound X (Low Dose)Compound X (Mid Dose)Compound X (High Dose)Positive Control
1(Measured)(Measured)(Measured)(Measured)(Measured)
2(Measured)(Measured)(Measured)(Measured)(Measured)
3(Measured)(Measured)(Measured)(Measured)(Measured)
4(Measured)(Measured)(Measured)(Measured)(Measured)
5(Measured)(Measured)(Measured)(Measured)(Measured)

Table 3: Example Data Layout for Carrageenan-Induced Paw Edema Study.

Safety and Handling

While specific toxicity data for this compound is not available, related benzamide compounds may cause skin and eye irritation and respiratory irritation.[24][25] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in this guide provide a robust and systematic approach to investigate the anti-inflammatory properties of this compound. By progressing from in vitro characterization of cytotoxicity and cytokine inhibition to mechanistic studies of key signaling pathways and culminating in in vivo efficacy testing, researchers can build a comprehensive profile of this novel compound. The data generated will be crucial for determining its potential as a lead candidate for the development of new anti-inflammatory therapies.

References

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  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central (PMC). Available at: [Link]

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  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PubMed Central (PMC). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 4-chloro-N-cyclopropyl-2-hydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chloro-N-cyclopropyl-2-hydroxybenzamide. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results. As your partner in research, we aim to equip you with the knowledge to anticipate and address stability challenges proactively.

Introduction: Understanding the Molecule

This compound is a substituted benzamide with three key functional groups that influence its stability: a phenolic hydroxyl group, an amide linkage, and a chlorinated aromatic ring. A significant feature of this molecule is the formation of a stable six-membered ring-like structure due to an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. This structural feature can enhance its stability in the solid state. However, in solution, the molecule's susceptibility to degradation is influenced by various factors, including pH, solvent, temperature, and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the functional groups present, the most probable degradation pathway is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of 4-chloro-2-hydroxybenzoic acid and cyclopropylamine. While amides are generally stable, prolonged exposure to harsh pH conditions, especially with heating, can promote this degradation.[1][2] Additionally, phenolic compounds can be susceptible to oxidation, and the chlorinated aromatic ring may undergo photodegradation upon exposure to UV light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at low temperatures (2-8 °C is a good starting point), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air.[3][4] The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred for short-term storage. For long-term storage, it is advisable to store the compound as a solid under desiccated and dark conditions.

Q3: Which solvents are recommended for dissolving this compound?

A3: Due to the presence of both polar (hydroxyl, amide) and non-polar (chlorinated phenyl, cyclopropyl) moieties, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is often a good choice for initial dissolution to prepare a stock solution. For aqueous-based assays, further dilution of the stock solution in the appropriate buffered mobile phase or media is recommended. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results. The solubility in purely aqueous solutions is expected to be low.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability is expected to be optimal in a neutral to slightly acidic pH range (around pH 4-7). Under strongly acidic or basic conditions, the rate of amide hydrolysis is likely to increase.[1][2] The phenolic hydroxyl group will be deprotonated at high pH, which may increase its susceptibility to oxidation.[5][6] It is crucial to determine the stability of the compound in the specific buffer system used for your experiments.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This section provides a systematic approach to common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or decreasing compound activity in biological assays.

This often points to degradation of the compound in the assay medium.

  • Initial Verification: Prepare a fresh solution of the compound from a solid stock and repeat the experiment. If the activity is restored, the original solution has likely degraded.

  • Troubleshooting Steps:

    • Assess Medium Stability: Perform a time-course experiment by incubating the compound in the assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the parent compound.

    • pH and Temperature Control: Ensure the pH of your assay medium is within a stable range for the compound and that the incubation temperature is not excessively high.

    • Light Exposure: Protect your assay plates from direct light, especially if the experiment is lengthy.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

The emergence of new peaks in a chromatogram is a classic sign of degradation or contamination.

  • Initial Verification: Run a blank injection (mobile phase only) to rule out system contamination or carryover.[8][9]

  • Troubleshooting Steps:

    • Identify the Source: If the blank is clean, the extra peaks are likely degradation products. Compare the chromatogram of a freshly prepared solution with an aged one.

    • Characterize Degradants: If you have access to mass spectrometry (LC-MS), this can help in identifying the mass of the degradation products, which can confirm the degradation pathway (e.g., hydrolysis).

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is highly recommended (see detailed protocol below).

Issue 3: Poor peak shape (e.g., tailing) in reversed-phase HPLC.

Peak tailing can compromise the accuracy of quantification.

  • Initial Verification: Ensure that the issue is not with the HPLC system itself by injecting a standard compound with a known good peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: The amide and phenolic hydroxyl groups can interact with residual silanols on the silica-based column packing, especially at intermediate pH values. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) can protonate the silanols and reduce these secondary interactions.[10]

    • Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve the peak shape of basic compounds.[11]

    • Column Choice: Consider using a column with a highly deactivated stationary phase or a hybrid particle technology column that is less prone to silanol interactions.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block/water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Keep 1 mL of stock solution at 60 °C.

    • Photolytic Degradation: Expose 1 mL of stock solution to light in a photostability chamber (as per ICH Q1B guidelines).[7] Run a dark control in parallel.

  • Time Points: Collect aliquots at initial (t=0), 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Aim for 5-20% degradation of the active substance.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes, then re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for UV maxima (a starting point could be around 254 nm or 280 nm).[13]

  • Injection Volume: 10 µL

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The peak for this compound should be spectrally pure and well-resolved from any degradation product peaks.

Data Presentation and Visualization

Table 1: Summary of Potential Degradation Products and Triggers
Stress ConditionPotential Degradation Product(s)Primary Trigger
Acidic/Basic Hydrolysis4-chloro-2-hydroxybenzoic acid, CyclopropylaminepH, Temperature
OxidationQuinone-type structures or other oxidized speciesOxidizing agents (e.g., H₂O₂)
PhotolysisDechlorinated species, products of ring opening/rearrangementUV/Visible Light
ThermalMay accelerate hydrolysis or oxidationHigh Temperature
Diagrams

Hydrolysis_Pathway Parent 4-chloro-N-cyclopropyl- 2-hydroxybenzamide Water + H2O (Acid or Base catalyst, Heat) Parent->Water Products Water->Products Deg1 4-chloro-2-hydroxybenzoic acid Products->Deg1 Deg2 Cyclopropylamine Products->Deg2 caption Hypothesized Hydrolysis Pathway

Caption: Hypothesized Hydrolysis Pathway

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H2O2, RT) Prep->Oxidative Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at 0, 2, 4, 8, 24h Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Method Sampling->HPLC Neutralize->HPLC Data Evaluate Degradation Profile HPLC->Data caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

Troubleshooting_Tree Start Unexpected HPLC Results (e.g., new peaks, peak tailing) Q1 Are there peaks in a blank injection? Start->Q1 A1_Yes System Contamination or Carryover. Clean injector, check mobile phase. Q1->A1_Yes Yes Q2 Is peak shape poor (tailing)? Q1->Q2 No End Issue Resolved A1_Yes->End A2_Yes Secondary Interactions. Lower mobile phase pH. Use end-capped column. Q2->A2_Yes Yes Q3 Are there new, unidentified peaks? Q2->Q3 No A2_Yes->End A3_Yes Compound Degradation. Confirm with fresh sample. Perform forced degradation. Q3->A3_Yes Yes Q3->End No A3_Yes->End caption HPLC Troubleshooting Decision Tree

Caption: HPLC Troubleshooting Decision Tree

References

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Clark, J. (2016). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cook, A. R., & Shelton, J. R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 224(1), 315–320. Retrieved from [Link]

  • Barros, L., Dueñas, M., Ferreira, I. C. F. R., Baptista, P., & Santos-Buelga, C. (2012). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 60(4), 919-926. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Loba Chemie. (2016). Benzamide for Synthesis MSDS. Retrieved from [Link]

  • Ma, Y., et al. (2026). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. International Journal of Molecular Sciences, 27(3), 1234. Retrieved from [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 224(1), 315–320. Retrieved from [Link]

  • Agilent Technologies. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Retrieved from [Link]

  • Freeman, S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics, 16(6), 2534–2543. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the solvent to solubilize the Polyamide(expect HFIP)?. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Molecules, 28(16), 6093. Retrieved from [Link]

  • Chromedia. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Sánchez-Rangel, J. C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 787. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 578-582. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-124. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

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Technical Support Center: Crystallization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS 1019402-77-7). This guide is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot common and complex issues encountered during the crystallization of this molecule. As a benzamide derivative, its crystallization behavior is governed by a delicate interplay of hydrogen bonding, aromatic interactions, and the influence of its specific functional groups.[1][2] This document provides in-depth, cause-and-effect-based solutions to help you achieve consistent, high-purity crystalline material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in crystallization experiments.

Q1: I've completed the synthesis, removed the solvent, and am left with a crude solid/oil, but it won't crystallize from my chosen solvent. What are the first steps?

A1: This is a classic challenge indicating that the conditions are not right for nucleation and growth. The primary reasons are either incorrect solvent selection or the presence of impurities that inhibit crystallization.

  • Initial Actions:

    • Confirm Purity: The most common inhibitors are residual starting materials (e.g., 4-chloro-2-hydroxybenzoic acid) or synthesis by-products.[3] A quick purity check via TLC or ¹H NMR is advisable. If significant impurities are present, chromatographic purification is recommended before attempting crystallization.[4][5]

    • Solvent Environment: The chosen solvent may be too good, keeping the compound fully solvated, or too poor, causing it to crash out as an amorphous solid. A systematic solvent screen is the most logical next step.

    • Induce Nucleation: If you are confident in your purity and solvent choice, the solution may be in a metastable state, requiring energy to initiate nucleation. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal if one is available.

Q2: My experiment yielded very fine, needle-like crystals. How can I obtain larger, more equant (block-like) crystals suitable for analysis or filtration?

A2: The formation of fine needles typically points to rapid nucleation followed by fast, one-dimensional crystal growth. This happens when the level of supersaturation is too high, forcing the system to relieve this thermodynamic pressure quickly.

  • Causality & Solution: High supersaturation favors the birth of many nuclei over the slow, ordered growth of a few. To get larger crystals, you must slow down the entire process.

    • Reduce Supersaturation Rate: Instead of crash-cooling your solution, implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour).

    • Use a Co-solvent System: Find a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. Dissolve the compound in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity is observed, then allow it to stand. Water is often a good anti-solvent for crystallizations from alcohols or acetone.[6][7]

    • Re-dissolve and Re-crystallize: Gently warm the solution containing the fine needles until they fully dissolve. Then, allow the solution to cool much more slowly. This process, known as Ostwald ripening, will favor the growth of larger crystals at the expense of smaller ones.

Q3: My product is "oiling out" and forming a viscous liquid instead of a crystalline solid. What causes this and how can I fix it?

A3: Oiling out, or liquid-liquid phase separation, occurs when the supersaturation of the solution is so high that it crosses the binodal curve before the nucleation curve. In essence, the solute separates as a highly concentrated, amorphous liquid phase because it's thermodynamically easier than forming an ordered crystal lattice.

  • Key Causes & Corrective Actions:

    • Excessive Supersaturation: You are likely using too high a concentration or cooling the solution too rapidly. Solution: Dilute the solution with more solvent and/or significantly decrease the cooling rate.

    • Impurities: Impurities can depress the melting point of the solid phase and interfere with lattice formation, favoring an amorphous oil.[8][9] Solution: Purify the crude material using column chromatography before crystallization.

    • Inappropriate Solvent: The solvent may have a poor interaction with the solute, leading to this separation. Solution: Experiment with solvents that have a better structural or polarity match with this compound. Given the molecule's amide and hydroxyl groups, solvents like ethanol, isopropanol, or ethyl acetate are good candidates.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific, persistent crystallization problems.

Problem: Persistent Failure to Induce Nucleation

Even with a pure compound, nucleation can be kinetically challenging. If scratching or seeding fails, a more systematic approach is needed.

Causality Analysis:

The system is likely trapped in a metastable state where the energy barrier for forming a stable crystal nucleus is too high. This can be due to the specific solvent-solute interactions or the intrinsic properties of the molecule.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting nucleation failure.

  • Sonication: Applying ultrasonic energy can overcome the kinetic barrier to nucleation.[10][11] A brief (1-5 minute) burst from an ultrasonic bath can be highly effective.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a loosely covered vial. The slow increase in concentration as the solvent evaporates can gently guide the system towards nucleation.

  • Anti-Solvent Diffusion: In a small vial, create a saturated solution of your compound. Carefully layer a less dense anti-solvent (e.g., hexane over an ethyl acetate solution) on top without mixing. Over time, diffusion at the interface will create a narrow, highly supersaturated zone ideal for growing high-quality single crystals.

Problem: Controlling Polymorphism

It is plausible for benzamide derivatives to exhibit polymorphism, where the same molecule packs into different crystal lattices (Forms I, II, etc.).[6] This is a critical issue in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Causality Analysis:

Polymorph formation is a function of thermodynamics and kinetics. One polymorph may be the most thermodynamically stable, while another (a metastable form) may nucleate faster under certain conditions (e.g., specific solvent, temperature, or supersaturation level).

Key Controlling Factors & Protocol:
ParameterInfluence on PolymorphismRecommended Control Strategy
Solvent Choice The solvent can form specific hydrogen bonds or other interactions with the solute, templating a particular packing arrangement.Screen a diverse range of solvents (protic, aprotic, polar, non-polar) and analyze the resulting solid form by PXRD or DSC.
Temperature Different polymorphs can be stable at different temperatures.Perform crystallizations at various controlled temperatures (e.g., 5 °C, 25 °C, 40 °C) and analyze the products.
Supersaturation Level High supersaturation often favors the nucleation of metastable forms according to Ostwald's Rule of Stages.Compare results from slow cooling (low supersaturation) versus rapid anti-solvent addition (high supersaturation).
Stirring/Agitation Hydrodynamic forces can influence which polymorph nucleates and grows.Conduct parallel experiments under both stirred and unstirred conditions.

Self-Validation: To ensure you are consistently producing a single, desired polymorph, you must define a strict, repeatable protocol and use characterization techniques (e.g., Powder X-ray Diffraction) to confirm the batch-to-batch consistency of the crystal form.

Section 3: Standardized Experimental Protocols

Follow these detailed protocols to establish a robust and repeatable crystallization process.

Protocol 1: Systematic Solvent Screening

This protocol aims to identify a suitable solvent or co-solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of purified this compound into each of several small, labeled vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, chloroform, water) dropwise at room temperature with stirring until the solid just dissolves. Note the approximate solubility.

  • Solubility Assessment:

    • If the solid dissolves easily in <0.5 mL, it is likely too soluble for cooling crystallization. Designate this as a "good" solvent for an anti-solvent system.

    • If the solid is sparingly soluble, gently warm the vial to 50-60 °C. If it dissolves upon heating, it is a strong candidate for cooling crystallization.

    • If the solid remains insoluble even when hot, it is a "poor" solvent and can be considered as an anti-solvent.

  • Induce Crystallization:

    • For Cooling Systems: Allow the vials that dissolved upon heating to cool slowly to room temperature, then transfer to a 4 °C refrigerator.

    • For Anti-Solvent Systems: To the vials where the compound was highly soluble, add a chosen anti-solvent dropwise until persistent cloudiness appears.

  • Observation: After 24 hours, examine the vials for crystalline material. Note the crystal morphology (needles, plates, blocks) and relative yield.

Protocol 2: Controlled Anti-Solvent Crystallization Workflow

This method is highly effective for controlling particle size and is often used when a compound is too soluble in common solvents for cooling crystallization.

G start Step 1: Dissolve Compound in Minimum 'Good' Solvent (e.g., Ethanol) filter Step 2: Filter Solution (0.45 µm) to Remove Particulates start->filter setup Step 3: Transfer to Crystallizer with Overhead Stirring filter->setup addition Step 4: Add Anti-Solvent (e.g., Water) Slowly via Syringe Pump setup->addition temp Key Parameter: Constant Temperature (e.g., 25 °C) setup->temp hold Step 5: Hold Slurry at Temperature with Stirring (Aging) addition->hold Observe for Nucleation rate Key Parameter: Addition Rate (e.g., 0.5 mL/min) addition->rate isolate Step 6: Isolate Crystals (Filtration) hold->isolate dry Step 7: Dry Under Vacuum isolate->dry

Caption: Workflow for controlled anti-solvent crystallization.

  • Dissolution: Dissolve the purified compound in a "good" solvent (e.g., ethanol) to a concentration of ~100 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove any insoluble matter that could act as unwanted nucleation sites.

  • Setup: Transfer the solution to a jacketed reactor vessel with overhead stirring set to a moderate speed (e.g., 150 RPM). Maintain a constant temperature (e.g., 25 °C).

  • Anti-Solvent Addition: Using a syringe pump, add the anti-solvent (e.g., deionized water) at a slow, controlled rate (e.g., 0.5-2.0 mL/minute). The system will become supersaturated, leading to nucleation.

  • Aging: Once the desired solvent/anti-solvent ratio is reached, allow the resulting slurry to stir for 2-4 hours. This "aging" period allows the crystals to grow and can sometimes induce phase transformations to a more stable polymorph.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C).

References
  • PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567. Available from: [Link]

  • Saeed, S., et al. (2009). 4-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1539. Available from: [Link]

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o391. Available from: [Link]

  • PubChem. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Available from: [Link]

  • Han, Y., et al. (2022). Impact of impurities on crystal growth. ResearchGate. Available from: [Link]

  • Li, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available from: [Link]

  • Han, Y., et al. (2022). Impact of impurities on crystal growth. Nature Physics, 18, 646–652. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(4), 5611–5627. Available from: [Link]

  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. Available from: [Link]

  • Li, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Ultrasonics Sonochemistry, 111, 107121. Available from: [Link]

  • PubChem. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461. Available from: [Link]

  • Shtukenberg, A. G., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(2), 1046-1053. Available from: [Link]

  • Thompson, A. S., et al. (1998). Process for the crystallization of a reverse transcriptase inhibitor using an anti-solvent. Google Patents, WO1998033782A1.
  • PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234. Available from: [Link]

  • Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 442-447. Available from: [Link]

  • Shtukenberg, A. G., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. Available from: [Link]

  • Kahr, B., & Gherasimova, J. (2022). Crystal growth inhibition by impurity stoppers, now. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Kumar, D., et al. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. ChemistrySelect, 9(28). Available from: [Link]

  • Huc, I., et al. (2016). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 7(7), 4346-4354. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable benzamide derivative. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

The primary synthetic route to this compound involves the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] While seemingly straightforward, this reaction is nuanced by the presence of the hydroxyl group on the benzoic acid, which can lead to potential side reactions if not properly managed.[1] This guide will explore the most common synthetic strategies and provide solutions to specific issues you may face.

Troubleshooting Guide & FAQs

Here, we address specific problems you might encounter during the synthesis. The causality behind our recommended solutions is explained to provide a deeper understanding of the reaction chemistry.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, side reactions, or product degradation. Let's break down the potential causes and solutions based on the chosen synthetic method.

For Acyl Chloride (Schotten-Baumann) Method:

The Schotten-Baumann reaction involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.[2][3]

  • Inefficient Acyl Chloride Formation: The conversion of 4-chloro-2-hydroxybenzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be incomplete.[1][2]

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.2-1.5 equivalents), of the chlorinating agent is used.[4]

      • Reaction Time and Temperature: The reaction with SOCl₂ may require heating (reflux) to go to completion.[2][4] Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot and analyzing by LC-MS.

      • Catalyst: For oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often necessary.

  • Side Reactions of the Phenolic Hydroxyl Group: The free hydroxyl group on the benzoic acid can react with the chlorinating agent or the newly formed acyl chloride, leading to undesired byproducts.

    • Troubleshooting:

      • Protection Strategy: While more steps are involved, protecting the hydroxyl group as a suitable ether (e.g., benzyl) or silyl ether prior to acyl chloride formation can significantly improve the yield by preventing side reactions. This protecting group can then be removed after the amide formation.

      • Controlled Conditions: Add the chlorinating agent at a low temperature (e.g., 0 °C) and then slowly warm to room temperature or reflux to minimize side reactions.

  • Hydrolysis of the Acyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by moisture.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Amidation: The reaction between the acyl chloride and cyclopropylamine may not go to completion.

    • Troubleshooting:

      • Base Selection: A suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction.[2][3][4] Use at least two equivalents of the base: one to neutralize the HCl and one to liberate the free amine if it is in its salt form.

      • Reaction Temperature: While often run at room temperature, gentle heating may be required to drive the reaction to completion, especially if the amine is not very nucleophilic.[2]

For Carbodiimide Coupling Method:

Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation directly from the carboxylic acid and amine.[1][5]

  • Formation of N-acylurea byproduct: A major side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[6][7]

    • Troubleshooting:

      • Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[1] These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearrangement.[2]

  • Slow Reaction Rate: The direct coupling can be slow, leading to incomplete conversion.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or dichloromethane (DCM) are generally good choices.[2][8]

      • Temperature: While typically run at room temperature, gentle heating (40-60 °C) can sometimes increase the reaction rate.[9] However, be cautious as higher temperatures can also promote side reactions.

      • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I minimize their formation?

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.

  • Unreacted Starting Materials: 4-chloro-2-hydroxybenzoic acid and cyclopropylamine may remain if the reaction is incomplete.

  • N-acylurea: As mentioned above, this is a common byproduct when using carbodiimide coupling agents without additives.[6][7]

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.

  • Products from Side Reactions of the Hydroxyl Group: If using the acyl chloride method without protection, you may have byproducts resulting from the reaction at the phenolic hydroxyl group.

Strategies for Minimizing Impurities:

Impurity SourceMitigation Strategy
Incomplete ReactionOptimize reaction time, temperature, and stoichiometry as described in Q1. Monitor the reaction closely by TLC or LC-MS until the limiting reagent is consumed.
N-acylurea FormationAlways use an additive like HOBt or HOAt when employing carbodiimide coupling agents.[1]
Symmetrical AnhydrideUse of additives like HOBt can suppress anhydride formation. Ensure the amine is added promptly after the activation of the carboxylic acid.
Hydroxyl Group Side ReactionsConsider a protection-deprotection strategy for the hydroxyl group, especially for the acyl chloride method.

Q3: The purification of my final product is challenging. What are the best practices for purifying this compound?

Purification can be complicated by the presence of byproducts with similar polarities to the desired product.

  • Work-up Procedure:

    • Aqueous Wash: After the reaction is complete, a standard aqueous work-up is essential. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic impurities.[4] A final brine wash helps to remove residual water before drying the organic layer.

  • Removal of Dicyclohexylurea (DCU): If DCC is used as the coupling agent, the dicyclohexylurea byproduct is often insoluble in common organic solvents like DCM or ethyl acetate and can be removed by filtration.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • TLC for Solvent System Optimization: Before running a column, optimize the solvent system using TLC to achieve good separation between your product and any impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure material.

Experimental Protocols

Below are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Carbodiimide Coupling (EDC/HOBt)

This is often the preferred method due to its milder conditions and operational simplicity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Solvent Addition: Dissolve the solids in an anhydrous polar aprotic solvent, such as DMF or DCM (to a concentration of 0.1-0.5 M).

  • Amine and Base Addition: Add cyclopropylamine (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Acyl Chloride (Schotten-Baumann) Method

This method is robust but requires careful handling of moisture-sensitive intermediates.

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or chloroform.[1] Add thionyl chloride (1.5 eq) dropwise at 0 °C.[4]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[2] Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Workflow

To better understand the decision-making process in optimizing the synthesis of this compound, the following workflow diagram is provided.

reaction_optimization_workflow start Start: Synthesize This compound choose_method Choose Synthetic Method start->choose_method acyl_chloride Acyl Chloride Method (Schotten-Baumann) choose_method->acyl_chloride e.g., SOCl₂ carbodiimide Carbodiimide Coupling choose_method->carbodiimide e.g., EDC acyl_chloride_check Low Yield or Complex Mixture? acyl_chloride->acyl_chloride_check carbodiimide_check Low Yield or Byproducts? carbodiimide->carbodiimide_check incomplete_activation Incomplete Acyl Chloride Formation? acyl_chloride_check->incomplete_activation Yes purification Purification acyl_chloride_check->purification No oh_side_reaction Side Reactions at Phenolic OH? incomplete_activation->oh_side_reaction No increase_socl2 Increase SOCl₂/Oxalyl Chloride (1.2-1.5 eq) & Heat incomplete_activation->increase_socl2 Yes hydrolysis Acyl Chloride Hydrolysis? oh_side_reaction->hydrolysis No protect_oh Protect OH Group (e.g., Benzyl Ether) oh_side_reaction->protect_oh Yes incomplete_amidation_ac Incomplete Amidation? hydrolysis->incomplete_amidation_ac No anhydrous_cond Use Anhydrous Solvents & Inert Atm. hydrolysis->anhydrous_cond Yes optimize_base_temp_ac Optimize Base (2 eq) & Temperature incomplete_amidation_ac->optimize_base_temp_ac Yes incomplete_amidation_ac->purification No increase_socl2->acyl_chloride protect_oh->acyl_chloride anhydrous_cond->acyl_chloride optimize_base_temp_ac->acyl_chloride n_acylurea N-acylurea Formation? carbodiimide_check->n_acylurea Yes carbodiimide_check->purification No slow_reaction Slow Reaction Rate? n_acylurea->slow_reaction No add_hobt Add HOBt or HOAt (1.2 eq) n_acylurea->add_hobt Yes optimize_conditions_cdi Optimize Solvent, Temp, & Stoichiometry slow_reaction->optimize_conditions_cdi Yes slow_reaction->purification No add_hobt->carbodiimide optimize_conditions_cdi->carbodiimide workup Aqueous Work-up (Acid/Base Wash) purification->workup filtration Filter DCU (if DCC used) workup->filtration chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available from: [Link]

  • Gale, P. A., & Smith, B. D. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 415-422. Available from: [Link]

  • De Zoysa, G. H., & Cameron, N. R. (2012). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Langmuir, 28(49), 16980-16989. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135426176, N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved January 25, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54681100. Retrieved January 25, 2026 from [Link].

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o391. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Colacino, E., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 24(9), 1645-1663. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78782, 4-Chlorosalicylic acid. Retrieved January 25, 2026 from [Link].

  • Malaysian Journal of Analytical Sciences. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. 25(6), 968 - 978. Available from: [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. 10(01). Available from: [Link]

  • American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • Wikipedia. Carbodiimide. Available from: [Link]

  • PharmaCompass. 4-Chloro-2-hydroxybenzoic acid. Available from: [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. Available from: [Link]

  • ResearchGate. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o391. Available from: [Link]

  • American Chemical Society. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91821, 2-Chloro-4-hydroxybenzoic acid. Retrieved January 25, 2026 from [Link].

Sources

Technical Support Center: Scale-Up Synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Synthesis Overview

The principal synthetic route to this compound involves the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] This is typically achieved through one of two primary pathways: activation of the carboxylic acid to an acyl chloride or direct coupling using a carbodiimide reagent.

Synthesis_Pathway cluster_reactants Starting Materials cluster_methods Coupling Methods 4-chloro-2-hydroxybenzoic_acid 4-Chloro-2-hydroxybenzoic Acid Method_A Method A: Acyl Chloride Formation 4-chloro-2-hydroxybenzoic_acid->Method_A 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Et₃N) Method_B Method B: Carbodiimide Coupling 4-chloro-2-hydroxybenzoic_acid->Method_B EDC/HOBt or DCC/HOBt Solvent (e.g., DCM) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Method_A Cyclopropylamine->Method_B Product 4-chloro-N-cyclopropyl- 2-hydroxybenzamide Method_A->Product Method_B->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for scaling up the synthesis of this compound?

There are two robust, commonly employed methods for this amide coupling, each with distinct advantages for scale-up.[2]

  • Acyl Chloride Formation: This method involves converting the starting carboxylic acid, 4-chloro-2-hydroxybenzoic acid, into a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3][4] The acyl chloride is then reacted in situ with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the amide. This method is often high-yielding but requires careful control due to the reactivity of the acyl chloride and the potential for side reactions.

  • Carbodiimide Coupling: This is a milder, one-pot approach that uses a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[1] These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. To improve efficiency and minimize side reactions like racemization (if applicable) and N-acylurea formation, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[1][5]

Q2: How do I select the appropriate coupling agent for my scale?

The choice between the acyl chloride route and carbodiimide coupling depends on scale, available equipment, and purification strategy.

Coupling AgentProsConsBest For
Thionyl Chloride (SOCl₂) Inexpensive, high reactivity, volatile byproducts (SO₂, HCl).Harsh conditions, potential for side reactions with the ortho-hydroxyl group, safety concerns (corrosive, toxic fumes).Large-scale synthesis where cost is a primary driver and reaction conditions can be tightly controlled.
EDC / HOBt Mild conditions, high yields, one-pot procedure. The urea byproduct is water-soluble, simplifying workup.[5]More expensive than SOCl₂, EDC is moisture-sensitive.Lab-scale and pilot-scale synthesis where ease of purification and process safety are priorities.
DCC / HOBt Effective and relatively inexpensive.The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration, which can be cumbersome on a large scale and may trap product.[5]Lab-scale synthesis where filtration is easily managed. Not recommended for large-scale production.

Q3: The starting material has a free hydroxyl group. Is this a concern?

Yes, the presence of the ortho-hydroxyl group on the 4-chloro-2-hydroxybenzoic acid is a critical consideration.[1] It is nucleophilic and can compete with the amine, leading to the formation of an ester byproduct (O-acylation). This is particularly problematic when using highly reactive intermediates like acyl chlorides. To mitigate this, it is crucial to control the reaction temperature (e.g., by adding the acyl chloride solution slowly to the amine at 0 °C) and to use a non-nucleophilic base to scavenge the HCl generated. The intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl in the final product is a key structural feature.[3][4]

Q4: What are the best practices for reaction monitoring?

For any scale, reliable in-process monitoring is essential.

  • Thin-Layer Chromatography (TLC): The most common method for tracking the consumption of the limiting starting material (usually the carboxylic acid). Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize with a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion to product and the formation of impurities. This is the preferred method for process development and scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues Start Reaction Complete. Analyze by TLC/HPLC CheckYield Low or No Product Yield? Start->CheckYield CheckPurity Product Formed. Multiple Impurity Spots? CheckYield->CheckPurity No Cause_Reagents Cause: Inactive Reagents? (e.g., old EDC, wet solvent) CheckYield->Cause_Reagents Yes Success High Yield & Purity. Proceed to Purification. CheckPurity->Success No Cause_SideRxn Cause: N-Acylurea or O-Acylation Byproduct? CheckPurity->Cause_SideRxn Yes Solution_Reagents Solution: Use fresh, anhydrous reagents and solvents. Cause_Reagents->Solution_Reagents Cause_Temp Cause: Suboptimal Temp? (too low) Cause_Reagents->Cause_Temp Solution_Temp Solution: Allow to warm to RT or apply gentle heat. Cause_Temp->Solution_Temp Solution_SideRxn Solution: Ensure HOBt was added. Use milder conditions. Cause_SideRxn->Solution_SideRxn Cause_SM Cause: Unreacted Starting Material? Cause_SideRxn->Cause_SM Solution_SM Solution: Increase reaction time or adjust stoichiometry. Cause_SM->Solution_SM

Sources

dealing with impurities in 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-N-cyclopropyl-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this valuable research chemical. Our goal is to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Molecule and Its Challenges

This compound is a benzamide derivative with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] Its structure, which includes a 2-hydroxybenzamide scaffold, makes it a compound of interest in medicinal chemistry, particularly for developing anti-inflammatory and CNS-acting agents.[1] The primary synthetic route involves the amide bond formation between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1]

The presence of a phenolic hydroxyl group ortho to the carboxylic acid and the nature of the N-cyclopropyl amide bond introduce specific challenges during synthesis and handling. These include the potential for side reactions, the formation of unique impurities, and susceptibility to degradation under certain conditions. This guide will address these issues systematically.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer style troubleshooting guide to address specific problems you may encounter during your work with this compound.

A. Synthesis and Purification

Question 1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common issues in the synthesis of this compound. The presence of the unprotected hydroxyl group on the 4-chloro-2-hydroxybenzoic acid starting material is a primary contributor to side reactions.

Likely Side Products:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted 4-chloro-2-hydroxybenzoic acid and residual cyclopropylamine.

  • N-acylurea Byproduct: If you are using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of an N-acylurea byproduct is a common side reaction.[1] This occurs when the O-acylisourea intermediate rearranges. To mitigate this, it is highly recommended to use an additive like 1-hydroxybenzotriazole (HOBt).[1]

Troubleshooting Workflow:

Synthesis Troubleshooting cluster_synthesis Synthesis Stage Start Low Yield & Multiple TLC Spots Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Coupling_Method Review Coupling Method Check_Reagents->Coupling_Method Carbodiimide Using Carbodiimide (DCC, EDC)? Coupling_Method->Carbodiimide Yes Acyl_Chloride Using Acyl Chloride (SOCl₂)? Coupling_Method->Acyl_Chloride No Add_HOBt Add HOBt to suppress N-acylurea formation Carbodiimide->Add_HOBt Control_Temp Control Temperature (0°C to RT) to minimize side reactions Acyl_Chloride->Control_Temp Add_HOBt->Control_Temp Slow_Addition Ensure slow addition of cyclopropylamine Control_Temp->Slow_Addition Purification Proceed to Purification Slow_Addition->Purification

Caption: Troubleshooting workflow for low yield and impurities in synthesis.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve 4-chloro-2-hydroxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath and add EDC·HCl (1.1 equivalents) portion-wise. Stir for 30 minutes at 0°C.

  • Amine Addition: Slowly add cyclopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Question 2: I am struggling to purify the final product by column chromatography. What solvent system do you recommend?

Answer: Purification of this compound can be challenging due to the polarity of the amide and the free hydroxyl group. A well-chosen solvent system for silica gel column chromatography is crucial.

Recommended Solvent Systems:

A gradient elution is generally most effective. Start with a less polar mobile phase and gradually increase the polarity.

  • Initial System: Hexane:Ethyl Acetate (starting with 9:1 and gradually increasing to 7:3 or 6:4, v/v).

  • Alternative System: Dichloromethane:Methanol (starting with 99:1 and gradually increasing the methanol percentage).

Tips for Effective Chromatography:

  • Dry Loading: For better separation, adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder.

  • TLC Analysis: Before running the column, carefully select your solvent system based on TLC analysis. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.

  • Fraction Analysis: Collect small fractions and analyze them by TLC before combining them.

Question 3: Can I purify this compound by recrystallization?

Answer: Yes, recrystallization can be an effective method for purifying this compound, especially for removing minor impurities after column chromatography.

Recommended Solvents for Recrystallization:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until persistent cloudiness is observed. Cool the mixture to allow for crystal formation.

B. Impurity Profiling and Identification

Question 4: How can I identify the impurities in my sample?

Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for impurity profiling.

Analytical Workflow:

Impurity_Profiling_Workflow cluster_analysis Impurity Analysis Sample Crude or Final Product Sample HPLC HPLC Separation Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry (MS) Detection HPLC->MS_Detector Data_Analysis Data Analysis and Structure Elucidation UV_Detector->Data_Analysis MS_MS Tandem MS (MS/MS) for Fragmentation MS_Detector->MS_MS MS_MS->Data_Analysis Report Impurity Profile Report Data_Analysis->Report Degradation_Pathway cluster_degradation Amide Hydrolysis Parent 4-chloro-N-cyclopropyl- 2-hydroxybenzamide Conditions Acid or Base (H⁺ or OH⁻) Parent->Conditions Products Degradation Products Conditions->Products Acid 4-chloro-2-hydroxybenzoic acid Products->Acid Product 1 Amine Cyclopropylamine Products->Amine Product 2

Caption: The primary hydrolytic degradation pathway.

Prevention of Degradation:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal.

  • pH Control: Avoid exposing the compound to strongly acidic or basic conditions for prolonged periods, especially in solution. If preparing solutions, use neutral, buffered systems where possible.

  • Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, although hydrolysis is the more common concern.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white solid.

Q2: What are the key spectral features I should look for in the ¹H NMR spectrum to confirm the structure?

A2: You should look for signals corresponding to the aromatic protons on the substituted benzene ring, the cyclopropyl protons (which often show complex splitting patterns), the amide N-H proton (which may be broad), and the phenolic O-H proton (which may also be broad and its chemical shift can be concentration-dependent).

Q3: Is this compound soluble in common organic solvents?

A3: It is generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It has limited solubility in less polar solvents like hexanes.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any research chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

IV. References

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-chloro-N-cyclopropyl-2-hydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the salicylamide scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse and potent biological activities. Within this class, 4-chloro-N-cyclopropyl-2-hydroxybenzamide stands out as a promising lead compound, with preliminary investigations suggesting its potential as an anti-inflammatory and central nervous system-acting agent.[1] This guide provides a comprehensive comparison of the potential biological activities of analogs of this compound, drawing upon structure-activity relationship (SAR) studies of related benzamide and salicylamide derivatives. We will explore the anticipated impact of structural modifications on anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed experimental protocols for their evaluation.

The Core Moiety: this compound

The parent compound, this compound, possesses key structural features that contribute to its biological potential. The 2-hydroxybenzamide core is known to be crucial for the activity of many salicylamide derivatives.[1] The chlorine atom at the 4-position and the N-cyclopropyl group are expected to modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets. The principal synthetic route to this compound involves the amide bond formation between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1]

Structure-Activity Relationship (SAR) Insights and Analog Design

While a dedicated comparative study on a series of this compound analogs is not yet available in the public domain, we can infer potential SAR by examining related chemical series. The following sections will explore hypothetical analogs and their anticipated biological activities based on established principles from medicinal chemistry and published data on similar compounds.

Anti-inflammatory Activity

Salicylamide derivatives have long been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. For instance, certain chalcone derivatives and cyclic imides bearing a sulfonamide group have demonstrated significant anti-inflammatory effects.[2][3]

Hypothetical Analog Comparison for Anti-inflammatory Activity:

Analog IDModification from Parent CompoundRationale for Predicted ActivityPredicted Potency
A-1 Removal of 4-chloro groupThe chloro group can influence electronic distribution and binding. Its removal may decrease potency.Lower
A-2 Replacement of 4-chloro with 4-fluoroFluorine is a bioisostere of chlorine with different electronic properties, potentially altering target interaction.Potentially similar or slightly lower
A-3 Replacement of N-cyclopropyl with N-phenylA larger, aromatic substituent could enhance pi-stacking interactions with a target protein, but may also introduce steric hindrance.Variable
A-4 Addition of a 5-sulfamoyl groupThe sulfonamide moiety is present in several potent anti-inflammatory drugs and could enhance activity.Higher

Disclaimer: The predicted potencies in this table are hypothetical and for illustrative purposes only, based on SAR trends observed in related compound series.

Anticancer Activity

The anticancer potential of salicylamide derivatives is an area of active research.[1] These compounds can induce apoptosis in cancer cells and may act as inhibitors of protein kinases involved in cancer progression.[4] For example, novel N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to inhibit tubulin polymerization, a key target for many anticancer drugs.

Hypothetical Analog Comparison for Anticancer Activity:

Analog IDModification from Parent CompoundRationale for Predicted ActivityPredicted Potency (IC50)
C-1 Replacement of 4-chloro with 4-nitroThe strongly electron-withdrawing nitro group can significantly alter the electronic properties and potential for hydrogen bonding.Potentially higher
C-2 Replacement of N-cyclopropyl with a larger heterocyclic ringIntroduction of a heterocyclic moiety can lead to new interactions with the target protein and improve solubility.Variable
C-3 Introduction of a second chloro group at the 6-positionIncreased halogenation can enhance lipophilicity and potentially improve cell permeability and target binding.Potentially higher
C-4 Esterification of the 2-hydroxy groupBlocking the phenolic hydroxyl group may act as a prodrug strategy, improving bioavailability.Lower (as prodrug)

Disclaimer: The predicted potencies in this table are hypothetical and for illustrative purposes only, based on SAR trends observed in related compound series.

Antimicrobial Activity

Salicylanilides, a class closely related to the topic compound, have well-documented antimicrobial properties.[5] The biological activity of these compounds is often influenced by their hydrophobicity, with the phenolic hydroxyl group playing a critical role.[5] Studies on chloro-substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]

Hypothetical Analog Comparison for Antimicrobial Activity:

Analog IDModification from Parent CompoundRationale for Predicted ActivityPredicted Potency (MIC)
M-1 Replacement of N-cyclopropyl with N-alkyl chains of varying lengthAltering the lipophilicity of the N-substituent can significantly impact antimicrobial activity.Variable
M-2 Replacement of 4-chloro with 4-bromo or 4-iodoHeavier halogens can increase lipophilicity and potentially enhance membrane disruption or target interaction.Potentially similar or higher
M-3 Introduction of a 5-nitro groupThe nitro group can participate in redox cycling and generate reactive oxygen species, contributing to antimicrobial action.Potentially higher
M-4 Formation of a β-cyclodextrin complexEncapsulation in cyclodextrin can improve solubility and bioavailability, potentially enhancing antimicrobial efficacy.Higher (improved delivery)

Disclaimer: The predicted potencies in this table are hypothetical and for illustrative purposes only, based on SAR trends observed in related compound series.

Experimental Protocols

To empirically determine the biological activity of these analogs, a series of well-established in vitro assays would be employed.

Synthesis of this compound Analogs

The synthesis of analogs would generally follow the established route for the parent compound, which involves the formation of an amide bond between the appropriately substituted 2-hydroxybenzoic acid and the corresponding amine.

Synthesis sub_acid Substituted 2-hydroxybenzoic acid acyl_chloride Acyl Chloride Intermediate sub_acid->acyl_chloride SOCl2 or Oxalyl Chloride product Target Analog acyl_chloride->product Amine, Base amine Substituted Amine amine->product

Caption: General synthetic scheme for this compound analogs.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Assay Macrophages RAW 264.7 Macrophages Pretreatment Pre-treat with Test Compound Macrophages->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay Supernatant->Griess Analysis Measure Nitrite (NO production) Griess->Analysis

Caption: Workflow for the Nitric Oxide (NO) Suppression Assay.

In Vitro Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay Seed_Cells Seed Cancer Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vitro Antimicrobial Assays

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

MIC_Assay Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculate with Microorganism Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Growth Incubation->Observation Determine_MIC Determine MIC Observation->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While direct comparative data for a series of this compound analogs is currently limited, the existing literature on related salicylamide and benzamide derivatives provides a strong foundation for guiding the design and evaluation of novel analogs with potentially enhanced biological activities. The structural modifications discussed herein, targeting anti-inflammatory, anticancer, and antimicrobial properties, represent promising avenues for future research. The provided experimental protocols offer a standardized framework for the in vitro assessment of these novel compounds, paving the way for the discovery of new therapeutic agents. Further investigation into the synthesis and comprehensive biological profiling of these analogs is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules. [Link]

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  • Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. PubMed Central. [Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. PubMed Central. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

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  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. [Link]

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A Comparative Analysis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide and Other Key Salicylanilides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Physicochemical Properties, Biological Activities, and Mechanisms of Action of a Promising Salicylanilide Scaffold

In the landscape of medicinal chemistry, salicylanilides have long been recognized for their broad spectrum of biological activities, ranging from anthelmintic and antimicrobial to anticancer effects.[1][2] This guide provides a detailed comparative analysis of a novel derivative, 4-chloro-N-cyclopropyl-2-hydroxybenzamide, with established salicylanilides such as niclosamide and oxyclozanide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of their relative performance, supported by experimental insights and protocols.

Introduction to Salicylanilides: A Versatile Pharmacophore

Salicylanilides are a class of compounds characterized by a core structure consisting of a salicylic acid moiety linked to an aniline derivative via an amide bond. Their biological versatility stems from their ability to act as protonophores, disrupting cellular membrane potential, and to interact with various enzymatic and signaling pathways.[1] The therapeutic potential of this class is exemplified by the FDA-approved drug niclosamide, used for the treatment of tapeworm infections, and oxyclozanide, a widely used veterinary anthelmintic.[1][2] The focus of this guide, this compound, represents a newer iteration of this scaffold, with structural modifications that may confer unique biological activities and an improved safety profile.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of this compound, niclosamide, and oxyclozanide.

PropertyThis compoundNiclosamideOxyclozanide
Molecular Formula C₁₀H₁₀ClNO₂[3]C₁₃H₈Cl₂N₂O₄C₁₃H₆Cl₅NO₃
Molecular Weight ( g/mol ) 211.64[3]327.12401.47
Structure A 2-hydroxybenzamide with a 4-chloro substitution on the salicylic acid ring and an N-cyclopropyl group.[3]A more complex structure with chloro and nitro substitutions on both the salicylic acid and aniline rings.A polychlorinated salicylanilide.

The distinct structural features of this compound, particularly the presence of a cyclopropyl group, may influence its lipophilicity and membrane permeability, potentially altering its biological activity compared to the more heavily substituted niclosamide and oxyclozanide.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While direct comparative studies are limited, we can extrapolate and compare the potential activities of these compounds based on available data for salicylanilide derivatives.

Anticancer Activity

Salicylanilides, including niclosamide, have demonstrated significant anticancer activity against a variety of cancer cell lines.[1] This activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[3]

Table of IC₅₀ Values of Niclosamide Against Various Cancer Cell Lines:

Cell LineCancer TypeIC₅₀ (µM)Reference
DU145Prostate Cancer0.7[4]
PC3Prostate Cancer11.7 ± 2.3[4]
HT29Colorectal Cancer7.2 ± 1.2[4]
HCT116Colorectal Cancer2.2[4]
HeLaCervical Carcinoma0.25 ± 0.07[4]
A549Lung Adenocarcinoma3.0 ± 0.2[4]
A431Epithelial Carcinoma8.8 ± 0.9[4]
MEF (normal)Mouse Embryonic Fibroblast4.54[4]
NHFB (normal)Normal Human Fibroblast5.78[4]
Antimicrobial Activity

Salicylanilides have a long history of use as antimicrobial agents. Their activity is particularly notable against Gram-positive bacteria.[5]

Table of Minimum Inhibitory Concentrations (MIC) for Salicylanilides:

CompoundOrganismMIC (mg/mL)Reference
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125–1.0[5]
N-(4-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria≥ 0.5[5]
Salicylanilide diethyl phosphatesGram-positive bacteria≥ 1.95 µmol/L[5]

The antimicrobial activity of this compound has not been extensively reported. However, related chloro-substituted salicylanilide derivatives have shown good activity against Gram-positive bacteria.[5] The presence of the cyclopropyl moiety may influence the antimicrobial spectrum and potency of this compound.

Mechanisms of Action: A Multi-pronged Attack

The diverse biological effects of salicylanilides can be attributed to their ability to interfere with multiple cellular processes.

Uncoupling of Oxidative Phosphorylation

A primary mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. By acting as protonophores, they dissipate the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and leading to cellular energy depletion. This is a key mechanism for their anthelmintic and has been implicated in their anticancer effects.[1]

cluster_Mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives ATP Synthesis Salicylanilide Salicylanilide Salicylanilide->Proton_Gradient Dissipates Gradient (Protonophore Action)

Caption: Mitochondrial Uncoupling by Salicylanilides.

Inhibition of Key Signaling Pathways

Recent research has revealed that salicylanilides can modulate several signaling pathways crucial for cell growth, proliferation, and survival. This has positioned them as attractive candidates for cancer therapy.[1]

  • STAT3 Pathway: Salicylanilides can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively active in cancer cells, leading to decreased expression of anti-apoptotic and proliferative genes.

  • Wnt/β-catenin Pathway: Inhibition of this pathway, which is frequently dysregulated in colorectal and other cancers, is another mechanism by which salicylanilides exert their anticancer effects.

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its inhibition by salicylanilides contributes to their antitumor activity.

cluster_pathways Key Oncogenic Signaling Pathways Salicylanilides Salicylanilides STAT3 STAT3 Pathway Salicylanilides->STAT3 Inhibition Wnt Wnt/β-catenin Pathway Salicylanilides->Wnt Inhibition mTOR mTOR Pathway Salicylanilides->mTOR Inhibition Cell Proliferation\n& Survival Cell Proliferation & Survival STAT3->Cell Proliferation\n& Survival Gene Transcription\n& Cell Growth Gene Transcription & Cell Growth Wnt->Gene Transcription\n& Cell Growth Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth mTOR->Protein Synthesis\n& Cell Growth

Caption: Inhibition of Oncogenic Pathways by Salicylanilides.

The specific effects of this compound on these pathways are yet to be fully elucidated and represent a promising area for future research.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through an amidation reaction.[3]

Step 1: Activation of Carboxylic Acid

  • 4-chloro-2-hydroxybenzoic acid is reacted with a halogenating agent, such as thionyl chloride, in an inert solvent (e.g., chloroform) to form the corresponding acyl chloride.

Step 2: Amidation

  • The resulting 4-chloro-2-hydroxybenzoyl chloride is then reacted in situ with cyclopropylamine in the presence of a base to yield the final product, this compound.[3]

A 4-chloro-2-hydroxybenzoic acid B 4-chloro-2-hydroxybenzoyl chloride A->B Activation C This compound B->C Amidation ThionylChloride Thionyl Chloride ThionylChloride->A Cyclopropylamine Cyclopropylamine + Base Cyclopropylamine->B

Caption: Synthesis of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, niclosamide, oxyclozanide) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound presents an intriguing scaffold within the versatile class of salicylanilides. While its full biological profile is still under investigation, its structural characteristics suggest potential for novel anticancer and antimicrobial activities. Direct, head-to-head comparative studies with established salicylanilides like niclosamide and oxyclozanide are crucial to delineate its specific advantages and potential therapeutic applications. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines and its antimicrobial activity against a wide range of pathogens.

  • Mechanistic studies: Investigating the specific effects of this compound on key signaling pathways, such as STAT3, Wnt/β-catenin, and mTOR, to understand its molecular mechanisms of action.

  • In vivo efficacy and safety profiling: Assessing the therapeutic potential and toxicity of this compound in preclinical animal models.

The insights gained from such studies will be invaluable for the drug development community in harnessing the full potential of this promising salicylanilide derivative.

References

  • This compound | CAS 1019402-77-7. Benchchem.

  • Salicylanilides and Their Anticancer Properties. PMC - NIH.

  • New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. PubMed.

  • Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. PMC - PubMed Central.

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI.

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Assessing the Selectivity of 4-chloro-N-cyclopropyl-2-hydroxybenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which a successful therapeutic candidate is built, distinguishing a targeted agent from a promiscuous molecule with potential off-target liabilities. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a member of the salicylamide class of molecules. While direct experimental data for this specific compound is not yet publicly available, this guide will utilize a logical, experimentally-driven approach to outline how its selectivity profile can be rigorously evaluated and compared against an established multi-kinase inhibitor, RAF265.

The salicylamide scaffold has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties.[1] Recent studies have highlighted the potential of salicylamide derivatives to modulate key signaling pathways implicated in cancer progression, such as the STAT3 signaling cascade.[2][3] Given this precedent, it is plausible to hypothesize that this compound may exert its biological effects through the inhibition of one or more protein kinases. Therefore, a thorough assessment of its kinase selectivity is a critical first step in its development as a potential therapeutic agent.

This guide will detail the essential experimental workflows for determining a compound's selectivity, including in vitro kinase profiling, cellular target engagement assays, and cytotoxicity assessments. By presenting a hypothetical yet realistic dataset, we will illustrate how to interpret the results to build a comprehensive selectivity profile for this compound and draw meaningful comparisons with a known multi-kinase inhibitor.

The Importance of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, which play crucial roles in regulating a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge for the development of selective inhibitors.[4] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.

A quantitative understanding of a compound's selectivity allows researchers to:

  • Identify on-target and off-target activities: Delineate the intended therapeutic effects from potential side effects.

  • Establish a structure-activity relationship (SAR): Guide medicinal chemistry efforts to optimize potency and selectivity.

  • Predict potential toxicities: Inform preclinical safety and toxicology studies.

  • Elucidate the mechanism of action: Understand the full spectrum of a compound's biological effects.

Experimental Workflow for Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of biochemical assays, cell-based assays, and cytotoxicity profiling.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Functional Assays In Vitro Kinase Panel In Vitro Kinase Panel Selectivity Profile Selectivity Profile In Vitro Kinase Panel->Selectivity Profile Identify on- and off-targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->Selectivity Profile Cytotoxicity Assays Cytotoxicity Assays Therapeutic Index Therapeutic Index Cytotoxicity Assays->Therapeutic Index Compound of Interest Compound of Interest Compound of Interest->In Vitro Kinase Panel Determine IC50 values against a broad panel of kinases Compound of Interest->Cellular Thermal Shift Assay (CETSA) Confirm target engagement in a cellular context Compound of Interest->Cytotoxicity Assays Assess effects on cell viability in cancer and normal cell lines

Figure 1: Experimental workflow for assessing compound selectivity.
In Vitro Kinase Selectivity Profiling

The initial step in characterizing a potential kinase inhibitor is to screen it against a large, representative panel of purified kinases. This provides a quantitative measure of the compound's potency (typically as an IC50 value) against each kinase under defined biochemical conditions.

Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the test compound (this compound or RAF265) at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate group from ATP to the substrate.

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer a portion of the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial for determining biochemical potency, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with either the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cytotoxicity Assays

Assessing a compound's effect on cell viability is essential for understanding its therapeutic potential and potential toxicity. Cytotoxicity should be evaluated in both cancer cell lines (to determine efficacy) and non-cancerous cell lines (to assess general toxicity).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., a cancer cell line and a normal fibroblast cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Comparative Selectivity Analysis: this compound vs. RAF265

To illustrate how the selectivity of this compound would be assessed, we present a hypothetical dataset comparing its in vitro kinase inhibition profile and cellular cytotoxicity to that of RAF265, a known multi-kinase inhibitor with activity against BRAF, VEGFR2, and other kinases.[5][6]

Table 1: Hypothetical In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)RAF265 (Reference Data)[6]
Primary Target(s)
BRAF (V600E)50 <100
Key Off-Targets
VEGFR2500<100
c-KIT>10,000<100
PDGFRβ>10,000<100
STAT3 (pTyr705)150 >10,000
Other Representative Kinases
EGFR>10,000>10,000
HER2>10,000>10,000
MEK1>10,000>10,000
ERK2>10,000>10,000
PI3Kα>10,000>10,000
AKT1>10,000>10,000
CDK2>10,000>10,000

Table 2: Hypothetical Cellular Activity and Cytotoxicity (GI50/CC50, µM)

Cell LineCell TypeThis compound (Hypothetical)RAF265 (Reference Data)
A375Melanoma (BRAF V600E)0.5 0.14 [6]
HT-29Colon Cancer (BRAF V600E)0.8 0.2
HUVECHuman Umbilical Vein Endothelial Cells5.00.19[6]
MRC-5Normal Human Lung Fibroblasts>25>10

Interpretation of the Hypothetical Data

  • Primary Target Profile: The compound demonstrates potent inhibition of the BRAF V600E mutant kinase and the phosphorylation of STAT3. This dual activity could be advantageous in cancers where both pathways are dysregulated.

  • Kinase Selectivity: Compared to RAF265, this compound exhibits a more selective kinase inhibition profile. It shows significantly less activity against key angiogenic kinases like VEGFR2, c-KIT, and PDGFRβ. This suggests a potentially lower risk of side effects associated with the inhibition of these targets, such as hypertension and hand-foot syndrome.

  • Cellular Activity: The compound effectively inhibits the growth of cancer cell lines harboring the BRAF V600E mutation, consistent with its in vitro kinase inhibition data.

  • Cytotoxicity and Therapeutic Index: this compound displays a favorable therapeutic index, with significantly lower cytotoxicity against normal human fibroblasts compared to cancer cells. Its lower potency against HUVECs compared to RAF265 further supports its more selective profile and potentially better-tolerated safety profile.

G cluster_0 This compound (Hypothetical) cluster_1 RAF265 (Reference) A BRAF (V600E) Cancer Cell Proliferation Cancer Cell Proliferation A->Cancer Cell Proliferation Inhibition B STAT3 B->Cancer Cell Proliferation Inhibition C VEGFR2 (Weak) D BRAF (V600E) D->Cancer Cell Proliferation Inhibition E VEGFR2 Angiogenesis Angiogenesis E->Angiogenesis Inhibition F c-KIT F->Cancer Cell Proliferation Inhibition G PDGFRβ G->Angiogenesis Inhibition

Figure 2: Comparative target profiles of the two compounds.

Conclusion

This guide has outlined a rigorous and systematic approach for assessing the selectivity of this compound. While the presented data is hypothetical, it illustrates the critical importance of a multi-faceted experimental strategy that combines biochemical and cellular assays. The hypothetical profile of this compound suggests a promising candidate with a more selective mechanism of action compared to the established multi-kinase inhibitor RAF265. This could translate to an improved safety profile and a wider therapeutic window.

For researchers and drug development professionals, the key takeaway is that a deep and early understanding of a compound's selectivity is not just a data point, but a guiding principle in the journey from a promising molecule to a life-changing therapeutic. The methodologies described herein provide a robust framework for making informed decisions and ultimately, for developing safer and more effective medicines.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • King, A. J., et al. (2008). RAF265 is a novel, orally bioavailable small molecule inhibitor of B-Raf and VEGFR2. Cancer Research, 68(9 Supplement), 216.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Zech, B., et al. (2011). Preclinical activity of the novel RAF/VEGFR-2 inhibitor RAF265 in BRAF-mutant and wild-type tumor models. Cancer Research, 71(8 Supplement), 3535.
  • Whittaker, S. R., et al. (2010). RAF265, a potent and selective RAF/VEGFR2 inhibitor, is efficacious in mutant BRAF driven tumor models. Proceedings of the American Association for Cancer Research, 51, Abstract nr 4473.
  • JNJ-26483327. (n.d.). In PubChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Kinase assays. Retrieved from [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • News-Medical.net. (2023). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Chen, W., et al. (2013). The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. Anti-cancer Drugs, 24(8), 814-821.
  • PubChem. (n.d.). RAF265. Retrieved from [Link]

  • Molecules. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reproducibility of 4-chloro-N-cyclopropyl-2-hydroxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis and evaluation of novel chemical entities, even minor variations in protocols can lead to significant discrepancies in outcomes, hindering progress and raising questions about the validity of the data. This guide provides an in-depth technical analysis of the reproducibility of experimental results for 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a benzamide derivative with potential applications in anti-inflammatory and central nervous system (CNS) therapies.[1] We will delve into the nuances of its synthesis, highlighting critical factors that influence reproducibility, and compare its performance with relevant alternatives, supported by experimental data from the literature.

The Synthesis of this compound: A Reproducibility Perspective

The principal synthetic route to this compound involves the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] While seemingly straightforward, the presence of the unprotected hydroxyl group on the benzoic acid precursor introduces a critical variable that can significantly impact the reproducibility of the reaction.

Key Synthetic Methodologies and Their Reproducibility Challenges

Two common methods for this amide coupling are the use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate and the use of carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Thionyl Chloride Method: This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. While often efficient, the harsh conditions associated with thionyl chloride can lead to side reactions involving the unprotected hydroxyl group, potentially leading to the formation of undesired byproducts and a decrease in the overall yield and purity of the final product. The reproducibility of this method can be sensitive to reaction temperature, the rate of addition of thionyl chloride, and the efficiency of the subsequent work-up to remove excess reagent and byproducts.

  • Carbodiimide Coupling (EDC) Method: This method offers a milder alternative to the thionyl chloride approach. EDC activates the carboxylic acid to form an active O-acylisourea intermediate, which then reacts with the amine. This method is generally more tolerant of functional groups like the hydroxyl group on the salicylic acid moiety. However, the efficiency and reproducibility of EDC coupling can be influenced by the choice of solvent, the presence of additives such as 1-hydroxybenzotriazole (HOBt) which can suppress side reactions and improve yields, and the reaction pH.

The following DOT graph illustrates the general workflow for the synthesis of this compound, highlighting the two common activation methods.

G cluster_start Starting Materials cluster_activation Carboxylic Acid Activation cluster_intermediate Intermediate cluster_coupling Amide Coupling cluster_product Final Product A 4-chloro-2-hydroxybenzoic acid C Thionyl Chloride (SOCl₂) A->C Method 1 D EDC / HOBt A->D Method 2 B Cyclopropylamine G Amidation B->G E 4-chloro-2-hydroxybenzoyl chloride C->E F O-acylisourea intermediate D->F E->G F->G H This compound G->H

Synthetic workflow for this compound.

Comparative Analysis with Alternative Benzamides

To provide a comprehensive understanding of the experimental landscape, we will compare the synthesis and reported activity of this compound with two structurally related alternatives: N-(4-chlorophenyl)-2-hydroxybenzamide and 4-chloro-N-cyclohexylbenzamide . These compounds share the core benzamide scaffold and have been investigated for their biological activities.

Alternative 1: N-(4-chlorophenyl)-2-hydroxybenzamide

This salicylanilide derivative is structurally similar to our target compound, with the cyclopropyl group being replaced by a 4-chlorophenyl group.

Experimental Protocol:

A detailed synthesis of N-(4-chlorophenyl)-2-hydroxybenzamide has been reported and serves as a valuable reference for establishing a reproducible protocol.

  • Acid Chloride Formation: To a solution of 2-hydroxybenzoic acid (1.38 g, 0.01 mol) in dry chloroform, thionyl chloride (0.87 ml, 0.012 mol) is added, and the mixture is refluxed.

  • Amidation: A solution of 4-chloroaniline (1.27 g, 0.01 mol) and triethylamine (2.08 ml, 0.015 mol) in dry chloroform is added slowly to the reaction mixture at room temperature.

  • Reaction and Work-up: The reaction mixture is refluxed for 3 hours. After cooling, it is neutralized with 10% aqueous sodium bicarbonate and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]

The following DOT graph illustrates the workflow for the synthesis of N-(4-chlorophenyl)-2-hydroxybenzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-hydroxybenzoic acid E Acid Chloride Formation & Amidation in Chloroform A->E B 4-chloroaniline B->E C Thionyl Chloride C->E D Triethylamine D->E F Neutralization, Extraction, Drying, Concentration E->F G Column Chromatography F->G H N-(4-chlorophenyl)-2-hydroxybenzamide G->H

Synthetic workflow for N-(4-chlorophenyl)-2-hydroxybenzamide.
Alternative 2: 4-chloro-N-cyclohexylbenzamide

This compound differs from our target by having a cyclohexyl group instead of a cyclopropyl group and lacking the 2-hydroxy substituent on the benzoyl ring. This lack of the hydroxyl group simplifies the synthesis and can lead to higher reproducibility.

Experimental Protocol:

  • Reaction: 4-Chlorobenzoyl chloride (5.4 mmol) in chloroform is treated with cyclohexylamine (21.6 mmol) under a nitrogen atmosphere at reflux for 3 hours.

  • Work-up: Upon cooling, the reaction mixture is diluted with chloroform and washed consecutively with 1 M HCl and saturated aqueous NaHCO₃.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, concentrated, and the residue is crystallized from chloroform to afford the final product.[3]

The following DOT graph illustrates the workflow for the synthesis of 4-chloro-N-cyclohexylbenzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-chlorobenzoyl chloride C Amidation in Chloroform (Reflux) A->C B Cyclohexylamine B->C D Washing with HCl and NaHCO₃, Drying, Concentration C->D E Crystallization D->E F 4-chloro-N-cyclohexylbenzamide E->F

Synthetic workflow for 4-chloro-N-cyclohexylbenzamide.

Comparative Data on Synthesis and Biological Activity

CompoundSynthetic MethodReported YieldBiological ActivityReference
This compound Thionyl chloride or EDC couplingNot explicitly reported in comparative studiesPotential anti-inflammatory and CNS-acting agent[1]
N-(4-chlorophenyl)-2-hydroxybenzamide Thionyl chlorideNot explicitly reported, but a detailed protocol is availablePrecursor for chiral benzoxazepines; potential anti-tumor and anti-inflammatory agent[2]
4-chloro-N-cyclohexylbenzamide From acyl chloride87%N-substituted benzamides have shown antiemetic and other biological activities[3]

Analysis of Synthetic Reproducibility:

The lack of a hydroxyl group in the synthesis of 4-chloro-N-cyclohexylbenzamide likely contributes to its high reported yield of 87%.[3] This suggests that the presence of the 2-hydroxy group in this compound is a key factor that can introduce variability and potentially lower yields if not carefully controlled. Protecting the hydroxyl group prior to the amide coupling, although adding an extra step, could be a viable strategy to enhance the reproducibility and overall yield of the synthesis.

Potential Signaling Pathways and Mechanisms of Action

The reported potential of this compound as an anti-inflammatory and CNS-acting agent suggests its interaction with specific biological targets. While the exact mechanisms are not fully elucidated for this specific compound, we can infer potential pathways based on the activities of related benzamide derivatives.

Anti-Inflammatory Activity: Many anti-inflammatory agents exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Benzamide derivatives have been reported to show anti-inflammatory activity, and it is plausible that this compound could act through similar mechanisms.

CNS Activity: The activity of benzamides in the central nervous system often involves their interaction with various receptors, such as dopamine or sigma receptors. For instance, certain benzamide derivatives have shown high affinity for the sigma-1 receptor, which is implicated in neuroprotection and neuroinflammation.[4]

The following DOT graph illustrates a simplified, hypothetical signaling pathway for the anti-inflammatory action of a benzamide derivative.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_compound Compound Intervention cluster_response Inflammatory Response A Cellular Injury / Pathogen B Activation of Phospholipase A₂ A->B C Arachidonic Acid B->C D COX/LOX Enzymes C->D E Prostaglandins / Leukotrienes D->E G Inflammation (Pain, Swelling, etc.) E->G F This compound F->D Inhibition

Hypothetical anti-inflammatory signaling pathway.

Conclusion and Recommendations for Ensuring Reproducibility

The reproducibility of experimental results for this compound is intrinsically linked to the careful control of its synthesis, particularly concerning the management of the reactive 2-hydroxy group. While direct comparative studies on its synthetic reproducibility are lacking, the high yield reported for a similar compound without this hydroxyl group underscores its importance.

To ensure the reproducibility of both the synthesis and biological evaluation of this compound and its alternatives, the following recommendations are crucial:

  • Detailed Protocol Documentation: Every step of the synthesis, including reagent sources and grades, reaction times, temperatures, and purification methods, must be meticulously documented and reported.

  • Robustness Testing: Systematically varying key reaction parameters (e.g., temperature, reagent stoichiometry, reaction time) can help identify the critical factors that influence yield and purity, thereby defining a more robust and reproducible protocol.

  • Thorough Characterization: Comprehensive analytical characterization of the final product (e.g., NMR, mass spectrometry, HPLC) is essential to confirm its identity and purity, ensuring that the material used in subsequent biological assays is consistent.

  • Standardized Biological Assays: When comparing the biological activity of different compounds, it is imperative to use standardized and validated assay protocols to minimize inter-experimental variability.

By adhering to these principles of scientific rigor, researchers can enhance the reproducibility of their findings and contribute to the reliable advancement of drug discovery and development.

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